ML346
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-10-7-5-9(6-8-10)3-2-4-11-12(17)15-14(19)16-13(11)18/h2-8H,1H3,(H2,15,16,17,18,19)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYLVJHFJKDHRM-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C2C(=O)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Role of ML346 in HSF-1 Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule ML346 and its role in the activation of Heat Shock Factor 1 (HSF-1), a critical regulator of cellular proteostasis. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines key experimental protocols for its study, and provides visual representations of relevant signaling pathways and workflows.
Introduction to Heat Shock Factor 1 (HSF-1) and the Heat Shock Response (HSR)
Heat Shock Factor 1 (HSF-1) is the primary transcription factor that governs the heat shock response (HSR) in eukaryotic cells.[1][2] The HSR is a highly conserved cellular defense mechanism that protects cells from a variety of stressors, including heat shock, oxidative stress, and exposure to toxins, by upregulating the expression of heat shock proteins (HSPs).[1][3] These HSPs function as molecular chaperones, facilitating the proper folding of newly synthesized proteins, refolding of misfolded proteins, and targeting of aggregated proteins for degradation.[3]
Under normal physiological conditions, HSF-1 exists as an inactive monomer in the cytoplasm and nucleus, complexed with chaperones such as Hsp70 and Hsp90.[1][2] Upon cellular stress, these chaperones are released to attend to the influx of misfolded proteins, allowing HSF-1 monomers to trimerize.[1][4] The active HSF-1 trimer then translocates to the nucleus, where it binds to specific DNA sequences known as heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.[5][6] The activation of HSF-1 is a tightly regulated process involving post-translational modifications, including phosphorylation and sumoylation.[2][7]
This compound: A Small Molecule Activator of HSF-1
This compound is a novel, cell-permeable small molecule belonging to the barbituric acid scaffold that has been identified as a potent activator of HSF-1 and a robust inducer of Hsp70 expression.[8][9] It has shown promise as a modulator of proteostasis in models of protein conformational diseases, where the cellular stress responses are often impaired.[9][10] this compound has been demonstrated to restore protein folding and suppress protein aggregation in various cellular and animal models without significant cytotoxicity.[8][9]
Mechanism of Action of this compound
This compound activates the HSR through an HSF-1-dependent mechanism.[9][10] Treatment of cells with this compound leads to the increased expression of genes and proteins characteristic of the HSR, including Hsp70, Hsp40, and Hsp27.[8] The activation of HSF-1 by this compound is thought to involve a novel mechanism that also includes the transcription factors FOXO and Nrf-2.[9][10] Interestingly, some effects of this compound, such as the induction of the antioxidant-responsive gene HO1, have been observed to be independent of HSF-1.[9]
The precise molecular target of this compound that initiates this cascade is still under investigation. However, it is clear that this compound's ability to induce a potent HSR makes it a valuable tool for studying proteostasis and a potential therapeutic lead for diseases characterized by protein misfolding and aggregation.
Signaling Pathway of this compound-Induced HSF-1 Activation
Caption: this compound induces HSF-1 activation and downstream signaling.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data reported for this compound in relation to HSF-1 activation and the induction of the heat shock response.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 for Hsp70 expression | 4.6 µM (4600 nM) | HeLa | Hsp70 Induction | [8][9] |
| HeLa Cell Toxicity | >25 µM | HeLa | Cytotoxicity Assay | [9] |
| Hsp70 mRNA Induction | 2.4-fold increase | HeLa | QPCR | [8][9] |
| Hsp70 Protein Induction | 1.8-fold increase | HeLa | Western Blot | [9] |
| Induction of other HSPs | Hsp40, Hsp27 | HeLa | Gene/Protein Expression | [8] |
| Cytoprotective Concentration Range | 0.5 - 25 µM | MEF | Cell Viability Assay | [8] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the role of this compound in HSF-1 activation.
Luciferase Reporter Assay for HSF-1 Transcriptional Activity
This assay is used to quantify the transcriptional activity of HSF-1 by measuring the expression of a reporter gene (e.g., luciferase) under the control of a promoter containing heat shock elements (HSEs).[3][11]
Protocol Outline:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of this compound or a vehicle control.
-
Incubate for a specified period (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them using a passive lysis buffer.[14]
-
-
Luciferase Activity Measurement:
Caption: Workflow for a luciferase reporter assay.
Western Blotting for HSF-1 and HSP Expression
Western blotting is used to detect and quantify the levels of specific proteins, such as HSF-1, phospho-HSF-1 (as a marker of activation), and various HSPs, in cell lysates.[15][16]
Protocol Outline:
-
Sample Preparation:
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA to prevent non-specific antibody binding.[15]
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-HSF1, anti-phospho-HSF1, anti-Hsp70).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
References
- 1. Heat shock factor protein 1 - Wikipedia [en.wikipedia.org]
- 2. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]
- 3. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.4. Luciferase Reporter Gene Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Luciferase reporter assay [bio-protocol.org]
- 14. med.emory.edu [med.emory.edu]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
ML346 and its Effect on the Heat Shock Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML346 is a potent, cell-permeable small molecule activator of the heat shock response (HSR). It functions primarily through the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR. This leads to the increased expression of a suite of cytoprotective heat shock proteins (HSPs), most notably Hsp70, Hsp40, and Hsp27. The mechanism of action of this compound is multifaceted, involving a novel interplay between HSF1, Forkhead box O (FOXO), and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. This guide provides a comprehensive technical overview of this compound, including its quantitative effects on the HSR, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
The heat shock response is a highly conserved cellular process that protects cells from a variety of stressors, including heat, oxidative stress, and proteotoxic agents. A key outcome of the HSR is the upregulation of heat shock proteins, which act as molecular chaperones to facilitate protein folding, prevent protein aggregation, and target damaged proteins for degradation. Given the involvement of protein misfolding in a wide range of human diseases, including neurodegenerative disorders and certain cancers, small molecule activators of the HSR, such as this compound, represent promising therapeutic leads.
This compound, a compound from the barbituric acid scaffold, was identified through high-throughput screening as a potent inducer of Hsp70 expression.[1][2] Subsequent studies have elucidated its broader effects on the proteostasis network and its potential for restoring protein folding in disease models.[1] This document serves as a technical resource for researchers interested in utilizing this compound to study the heat shock response and its therapeutic potential.
Quantitative Effects of this compound on the Heat Shock Response
The following tables summarize the key quantitative data regarding the activity of this compound in cellular assays.
Table 1: Potency of this compound in Activating the Heat Shock Response
| Parameter | Cell Line | Value | Reference |
| EC50 for Hsp70 Expression | HeLa | 4.6 µM (4600 nM) | [1][3] |
| Hsp70 mRNA Induction (at 10 µM) | Not Specified | 2.4-fold | [3] |
Table 2: Cytoprotective Effects of this compound
| Assay | Cell Line | This compound Concentration Range | Effect | Reference |
| Severe Heat Shock (35 min) | Not Specified | 0.5-25 µM | Cytoprotective effects observed | [3] |
| H₂O₂-induced Apoptosis | Not Specified | Not Specified | Two-fold protection | [3] |
Table 3: Effect of this compound on Other Stress Response Pathways
| Gene/Protein | Cell Type | This compound Concentration | Fold Upregulation | Reference |
| BiP (GRP78) | Wild-Type MEFs | Not Specified | 2.5-fold | [3] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound Action
This compound is proposed to activate the heat shock response through a novel mechanism involving the coordinated action of HSF1, FOXO, and Nrf2 transcription factors. The precise molecular interactions are still under investigation, but a plausible model is depicted below.
Caption: Proposed signaling pathway for this compound-mediated activation of the heat shock response.
Experimental Workflow for Characterization of this compound
The following diagram illustrates a typical experimental workflow for characterizing the activity of a small molecule activator of the heat shock response, such as this compound.
Caption: A generalized experimental workflow for the characterization of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Hsp70 Promoter Activation Assay
This protocol is based on the principles of a luciferase reporter assay to quantify the activation of the Hsp70 promoter.
-
Cell Culture and Transfection:
-
Plate HeLa cells in a 96-well plate at a suitable density to achieve 70-80% confluency on the day of transfection.
-
Co-transfect cells with a firefly luciferase reporter plasmid under the control of the Hsp70 promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the transfection medium and add the this compound dilutions to the cells. Include a DMSO vehicle control.
-
Incubate for a specified period (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of Hsp70 promoter activity relative to the DMSO control.
-
Plot the fold induction against the this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
Western Blot Analysis of Heat Shock Proteins
This protocol describes the detection and quantification of Hsp70, Hsp40, and Hsp27 protein levels.
-
Cell Lysis:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp70, Hsp40, Hsp27, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Cytoprotection Assay against Heat Shock
This protocol assesses the ability of this compound to protect cells from heat-induced cell death.
-
Cell Treatment and Heat Shock:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 18-24 hours).
-
Seal the plate and submerge it in a water bath at a lethal temperature (e.g., 45°C) for a defined duration (e.g., 35 minutes).
-
Return the plate to a 37°C incubator for a recovery period (e.g., 24 hours).
-
-
Cell Viability Assessment:
-
Measure cell viability using a suitable assay, such as the MTT assay or a CellTiter-Glo Luminescent Cell Viability Assay.
-
-
Data Analysis:
-
Normalize the viability of the heat-shocked cells to that of the non-heat-shocked control cells for each treatment condition.
-
Plot the percent viability against the this compound concentration to determine the protective effect.
-
Conclusion
This compound is a valuable chemical probe for studying the heat shock response and its role in cellular proteostasis. Its ability to activate HSF1 and induce the expression of key heat shock proteins makes it a useful tool for investigating the therapeutic potential of HSR activation in protein conformational diseases. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the mechanism and applications of this compound.
References
- 1. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Involvement of FOXO and Nrf2 Pathways with ML346
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
ML346 has been identified as a novel small molecule activator of Heat Shock Protein 70 (Hsp70) expression and Heat Shock Factor 1 (HSF-1) activity. Its mechanism of action is noteworthy for its convergence upon multiple cellular stress response pathways, including the Forkhead box O (FOXO) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascades. This document provides a comprehensive technical overview of the interplay between this compound and the FOXO and Nrf2 pathways, presenting available quantitative data, detailed experimental methodologies for investigating these interactions, and visual representations of the relevant signaling networks. The information herein is intended to serve as a valuable resource for researchers engaged in the study of cellular stress responses, protein homeostasis, and the development of therapeutics targeting these pathways.
Introduction to this compound and Cellular Stress Response Pathways
This compound is a small molecule compound belonging to the barbituric acid scaffold, initially identified through high-throughput screening as an activator of Hsp70. It has an EC50 of 4.6 μM for Hsp70 induction.[1] The significance of this compound lies in its ability to modulate proteostasis, the cellular process of maintaining protein health, which is often dysregulated in a variety of diseases, including neurodegenerative disorders and cancer.
The cellular response to stress is orchestrated by a complex network of signaling pathways that sense and react to various insults, such as oxidative stress, heat shock, and DNA damage. Among the key regulators of these responses are the FOXO and Nrf2 transcription factors. Evidence suggests that the biological effects of this compound are mediated through novel mechanisms that involve not only HSF-1 but also the FOXO and Nrf2 pathways.[2]
The FOXO Signaling Pathway
The Forkhead box O (FOXO) family of transcription factors are critical regulators of cellular processes including apoptosis, cell cycle arrest, DNA repair, and resistance to oxidative stress. Their activity is tightly controlled by post-translational modifications, primarily phosphorylation by the serine/threonine kinase Akt (Protein Kinase B). Under normal conditions, Akt phosphorylates FOXO proteins, leading to their sequestration in the cytoplasm and inhibition of their transcriptional activity. Upon cellular stress, reduced Akt signaling allows for the dephosphorylation and nuclear translocation of FOXO proteins, where they can activate the transcription of target genes.
The Nrf2 Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] In response to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2.[4][5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective enzymes and proteins.[4][5]
Quantitative Data on the Effects of this compound
While the direct quantitative effects of this compound on the FOXO and Nrf2 pathways are not extensively detailed in publicly available literature, the following tables summarize the known quantitative data for this compound and provide a template for the types of data that would be generated through the experimental protocols described in this guide.
Table 1: Bioactivity of this compound
| Parameter | Value | Cell Line | Reference |
| EC50 for Hsp70 Induction | 4.6 μM | HeLa | [1] |
Table 2: Effect of this compound on Gene Expression
| Gene | Fold Change | Treatment Conditions | Cell Line |
| Hsp70 mRNA | 2.4-fold increase | 25 μM this compound for 24 hours | HeLa |
| BiP (HSPA5) | 2.5-fold increase | 10 μM this compound | WT MEF |
Note: The following tables are illustrative templates for data that would be generated to quantify the effects of this compound on the FOXO and Nrf2 pathways.
Table 3: Illustrative Template for this compound Effect on Nrf2 Target Gene Expression
| Gene | Fold Change (this compound vs. Vehicle) |
| HMOX1 | Data to be determined |
| NQO1 | Data to be determined |
| GCLM | Data to be determined |
Table 4: Illustrative Template for this compound Effect on FOXO Target Gene Expression
| Gene | Fold Change (this compound vs. Vehicle) |
| GADD45A | Data to be determined |
| SOD2 | Data to be determined |
| p27/Kip1 | Data to be determined |
Experimental Protocols
The following section provides detailed methodologies for key experiments to elucidate the involvement of the FOXO and Nrf2 pathways with this compound.
Nrf2 Luciferase Reporter Assay
This assay is used to quantify the activation of the Nrf2 pathway by measuring the transcriptional activity of the Antioxidant Response Element (ARE).
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
24 hours after plating, co-transfect the cells with a firefly luciferase reporter plasmid containing tandem ARE sequences and a Renilla luciferase control plasmid for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
FOXO Luciferase Reporter Assay
This assay measures the transcriptional activity of FOXO transcription factors.
-
Cell Culture and Transfection:
-
Plate U2OS cells in a 96-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing a promoter with FOXO binding sites and a Renilla luciferase control plasmid.
-
-
Compound Treatment:
-
Treat the cells with this compound or a vehicle control.
-
-
Luciferase Activity Measurement:
-
After 24 hours, measure the dual-luciferase activity as described for the Nrf2 assay.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to quantify the changes in mRNA levels of Nrf2 and FOXO target genes upon treatment with this compound.
-
Cell Treatment and RNA Extraction:
-
Treat cells (e.g., HeLa or primary cells) with this compound or vehicle for a specified time.
-
Extract total RNA using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes for the target genes (e.g., HMOX1, NQO1 for Nrf2; GADD45A, SOD2 for FOXO) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Immunofluorescence for Nuclear Translocation of Nrf2 and FOXO
This technique visualizes the subcellular localization of Nrf2 and FOXO proteins.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with this compound or vehicle.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against Nrf2 or a specific FOXO isoform (e.g., FOXO3a).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of nuclear translocation.
-
Western Blotting for Protein Expression and Phosphorylation
This method is used to detect changes in the total protein levels and phosphorylation status of key signaling proteins.
-
Protein Extraction and Quantification:
-
Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies (e.g., anti-Nrf2, anti-FOXO3a, anti-phospho-FOXO3a (Ser253), anti-Keap1, anti-β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the signaling pathways and experimental workflows.
Caption: The Nrf2 signaling pathway and the putative role of this compound.
Caption: The FOXO signaling pathway and potential modulation by this compound.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound represents a promising chemical probe for the study of cellular proteostasis and stress response pathways. Its demonstrated ability to activate Hsp70 and the implication of the FOXO and Nrf2 pathways in its mechanism of action highlight its potential as a lead compound for the development of therapeutics for a range of protein conformational diseases. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to further elucidate the precise molecular mechanisms by which this compound modulates these critical signaling networks. Further quantitative investigation into the direct effects of this compound on FOXO and Nrf2 activity will be crucial in fully understanding its therapeutic potential and advancing its development.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Regulation of the Intracellular Localization of Foxo3a by Stress-Activated Protein Kinase Signaling Pathways in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of nuclear-cytoplasmic translocation of Foxo1 and Foxo3A in adult skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
ML346: A Technical Guide to its Application as a Chemical Probe for Cellular Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML346 is a novel small molecule modulator of proteostasis, initially identified as a potent activator of Heat Shock Protein 70 (Hsp70) expression. Its ability to disrupt the delicate balance of protein folding and degradation within the cell makes it a valuable tool for studying cellular stress responses. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its use as a chemical probe to investigate a key cellular stress signaling pathway: the Integrated Stress Response (ISR) and the downstream ATF4-CHAC1 axis. By inducing a defined proteotoxic stress, this compound allows researchers to dissect the intricate molecular events that govern cellular adaptation and survival.
Mechanism of Action: From Proteostasis Disruption to Cellular Stress Signaling
This compound belongs to the barbituric acid scaffold and functions as an activator of Hsp70 expression and the activity of Heat Shock Factor 1 (HSF-1). This modulation of the heat shock response disrupts cellular proteostasis, the process of maintaining a healthy and functional proteome. Such a disruption is a form of cellular stress that is known to trigger the Integrated Stress Response (ISR), a central signaling network that allows cells to adapt to various stressful conditions.
The ISR converges on the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This event leads to a global reduction in protein synthesis, conserving resources, while paradoxically promoting the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). ATF4 is a master transcriptional regulator of genes involved in amino acid metabolism, antioxidant response, and apoptosis.
A key downstream effector of ATF4 is the enzyme ChaC glutathione-specific gamma-glutamylcyclotransferase 1 (CHAC1). ATF4 directly binds to the promoter of the CHAC1 gene, inducing its expression. CHAC1, in turn, degrades glutathione (GSH), a critical intracellular antioxidant. The depletion of GSH further exacerbates oxidative stress, creating a feedback loop that can ultimately determine the cell's fate—either adaptation and survival or programmed cell death.
While direct studies explicitly detailing this compound's induction of the ATF4-CHAC1 axis are emerging, the established link between Hsp70 modulation, proteostatic stress, and ISR activation provides a strong rationale for using this compound as a chemical probe to investigate this pathway. Inhibition of Hsp70 has been shown to lead to the accumulation of phosphorylated eIF2α and the induction of the ATF4 target CHOP, supporting the hypothesis that modulating Hsp70 activity with compounds like this compound will engage the ISR.
Quantitative Data
The following table summarizes the known quantitative data for this compound's biological activity.
| Parameter | Value | Cell Line | Comments |
| EC50 (Hsp70 expression) | 4.6 µM | HeLa | Potent activator of Hsp70 expression. |
Signaling Pathways and Experimental Workflows
To visualize the key signaling pathways and experimental approaches discussed in this guide, the following diagrams are provided in the DOT language.
Caption: this compound induces proteostatic stress, triggering the ISR pathway.
Caption: Experimental workflow for using this compound as a cellular stress probe.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the cellular stress response induced by this compound.
Cellular Thermal Shift Assay (CETSA) for Hsp70 Target Engagement
This protocol is to confirm that this compound directly binds to and stabilizes its primary target, Hsp70, in a cellular context.
Materials:
-
Cells of interest (e.g., HeLa)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and transfer system
-
PVDF membrane
-
Primary antibody against Hsp70
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO for 1-2 hours.
-
Heating: After treatment, harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE and perform western blotting using a primary antibody against Hsp70.
-
Analysis: Quantify the band intensities for Hsp70 at each temperature for both this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Western Blot for ISR Markers (p-eIF2α, ATF4, CHAC1)
This protocol measures the activation of the ISR pathway by detecting key protein markers.
Materials:
-
Cells of interest
-
This compound
-
DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-eIF2α (Ser51), total eIF2α, ATF4, and CHAC1
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Treatment: Treat cells with a time course and dose-response of this compound (e.g., 0-10 µM for 0-24 hours).
-
Lysis and Protein Quantification: Lyse the cells and determine protein concentration as described in the CETSA protocol.
-
Western Blotting: Perform western blotting using primary antibodies against p-eIF2α, total eIF2α, ATF4, and CHAC1.
-
Analysis: Quantify band intensities and normalize phosphorylated proteins to their total protein counterparts. An increase in the ratio of p-eIF2α/total eIF2α and increased levels of ATF4 and CHAC1 indicate activation of the ISR.
ATF4 and CHAC1 Luciferase Reporter Assays
These assays quantify the transcriptional activation of ATF4 and CHAC1 in response to this compound treatment.
Materials:
-
Cells of interest
-
Luciferase reporter plasmids containing the promoter regions of ATF4 or CHAC1 driving firefly luciferase expression.
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent.
-
This compound
-
Dual-luciferase reporter assay system.
Procedure:
-
Transfection: Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Treatment: After 24-48 hours, treat the transfected cells with this compound or DMSO.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity in this compound-treated cells compared to control indicates transcriptional activation of the respective promoter.
Glutathione (GSH) Depletion Assay
This assay measures the intracellular levels of reduced (GSH) and oxidized (GSSG) glutathione to assess the functional consequence of CHAC1 induction.
Materials:
-
Cells of interest
-
This compound
-
DMSO
-
Commercially available glutathione assay kit (e.g., based on DTNB - Ellman's reagent).
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for a specified time (e.g., 24 hours).
-
Sample Preparation: Harvest and lyse the cells according to the glutathione assay kit manufacturer's protocol. This often involves deproteinization.
-
GSH/GSSG Measurement: Follow the kit's instructions to measure the levels of total glutathione and GSSG. The GSH level can be calculated by subtracting the GSSG from the total glutathione.
-
Analysis: Calculate the GSH/GSSG ratio. A decrease in this ratio in this compound-treated cells indicates increased oxidative stress due to glutathione depletion.
Conclusion
This compound is a powerful chemical probe for inducing proteostatic stress and activating the Hsp70-mediated heat shock response. The resulting disruption of cellular homeostasis provides a robust stimulus for the Integrated Stress Response. By employing the detailed experimental protocols provided in this guide, researchers can effectively use this compound to investigate the intricate signaling cascade of the ATF4-CHAC1 axis and its role in cellular adaptation to stress. This makes this compound an invaluable tool for researchers in the fields of cell biology, cancer research, neurodegenerative diseases, and drug development, enabling a deeper understanding of the molecular mechanisms that govern cellular resilience and fate.
In-Depth Technical Guide: Exploring the Cytoprotective Effects of ML346
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytoprotective properties of ML346, a small molecule activator of the heat shock response. This compound presents a promising avenue for therapeutic intervention in diseases characterized by protein misfolding and cellular stress. This document details the quantitative effects of this compound on cellular viability and protein expression, outlines the experimental protocols for assessing its activity, and visualizes the key signaling pathways involved in its mechanism of action.
Core Concepts: this compound and Cytoprotection
This compound is a potent activator of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the heat shock response (HSR).[1][2] By activating HSF-1, this compound induces the expression of a suite of cytoprotective genes, most notably Heat Shock Protein 70 (Hsp70) and other chaperones like Hsp40 and Hsp27.[1][2] This induction of the HSR enhances the cell's capacity to manage misfolded or aggregated proteins, thereby mitigating cellular damage and promoting survival under conditions of stress. The cytoprotective effects of this compound are attributed to its ability to restore protein homeostasis, also known as proteostasis.[1][3]
The mechanism of action of this compound is multifaceted, involving the interplay of several key signaling pathways, including HSF-1, Forkhead box O (FOXO), and Nuclear factor erythroid 2-related factor 2 (Nrf2).[3] This coordinated activation of cellular defense mechanisms underscores the potential of this compound as a modulator of proteostasis in various disease models.
Quantitative Data on the Bioactivity and Cytoprotective Efficacy of this compound
The following tables summarize the key quantitative data demonstrating the bioactivity and cytoprotective effects of this compound.
| Parameter | Cell Line | Value | Reference |
| EC50 for Hsp70 Activation | HeLa | 4.6 µM | [1][2] |
| Hsp70 mRNA Induction | HeLa | 2.4-fold increase | [1] |
| BiP Upregulation | Wild-Type Mouse Embryonic Fibroblasts (WT MEF) | 2.5-fold increase | [1] |
Table 1: Bioactivity of this compound
| Stress Condition | Cell Line | Effect of this compound | Concentration Range | Reference |
| Severe Heat Shock (35 min) | Not Specified | Cytoprotective effects observed | 0.5-25 µM | [1] |
| H2O2-induced Apoptosis | Not Specified | Two-fold protection | Not Specified | [1] |
| General Cytotoxicity | HeLa | Not toxic | 0-25 µM (24 hours) | [1] |
Table 2: Cytoprotective Effects of this compound
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in assessing the efficacy of cytoprotective compounds. The following sections provide detailed methodologies for key experiments cited in the study of this compound.
Hsp70 Promoter Activation Assay
This assay quantifies the ability of this compound to activate the Hsp70 promoter, leading to the expression of a reporter gene.
Cell Line: HeLa cells stably transfected with a luciferase reporter gene under the control of the human Hsp70 promoter.
Protocol:
-
Seed the stably transfected HeLa cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 6 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, lyse the cells using a suitable luciferase lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability dye) to account for any potential cytotoxic effects.
-
Calculate the EC50 value by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for Hsp70 mRNA Expression
This protocol details the measurement of Hsp70 messenger RNA (mRNA) levels in response to this compound treatment.
Cell Line: HeLa cells.
Protocol:
-
Plate HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 6 hours).
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable RNA lysis buffer.
-
Isolate total RNA from the cell lysates using a commercial RNA purification kit, including a DNase treatment step to remove any contaminating genomic DNA.
-
Quantify the concentration and assess the purity of the isolated RNA using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Perform qRT-PCR using a real-time PCR system with SYBR Green or a probe-based detection method. Use primers specific for Hsp70 and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
The PCR cycling conditions should be optimized for the specific primers and instrument used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the fold change in Hsp70 mRNA expression in this compound-treated cells relative to the vehicle-treated control.
Cell Viability Assay under Oxidative Stress
This protocol describes a method to assess the cytoprotective effect of this compound against hydrogen peroxide (H2O2)-induced cell death.
Protocol:
-
Seed cells (e.g., HeLa or other suitable cell line) in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined period (e.g., 24 hours) to allow for the induction of the heat shock response.
-
After the pre-treatment period, expose the cells to a cytotoxic concentration of H2O2 for a specified duration (e.g., 4-6 hours). The optimal concentration and duration of H2O2 treatment should be determined empirically for the specific cell line.
-
Following H2O2 exposure, measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
-
For the MTT assay, incubate the cells with MTT reagent, followed by solubilization of the formazan crystals and measurement of absorbance at the appropriate wavelength.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells and measure the luminescent signal, which is proportional to the amount of ATP present in viable cells.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control (100% viability) and the H2O2-only treated cells (representing the maximum cytotoxic effect).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound-activated signaling pathways for cytoprotection.
Caption: Experimental workflow for evaluating this compound cytoprotection.
References
Foundational Research on ML346 and Hsp70 Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on ML346, a small molecule activator of the heat shock response, with a primary focus on its mechanism of Hsp70 induction. The information presented herein is curated from seminal studies to provide researchers and drug development professionals with a comprehensive understanding of this compound's biological activity and the experimental methodologies used to characterize it.
Introduction to this compound
This compound is a potent, cell-permeable small molecule that activates the Heat Shock Response (HSR), a critical cellular pathway for maintaining protein homeostasis (proteostasis)[1][2]. It belongs to the barbituric acid scaffold and has been identified through high-throughput screening as an inducer of Heat Shock Protein 70 (Hsp70) expression[1][2]. By upregulating molecular chaperones, this compound has shown therapeutic potential in models of protein conformational diseases[1][2].
Mechanism of Action: HSF-1 Dependent Induction of Hsp70
This compound's primary mechanism of action is the activation of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the HSR[1][2]. Under normal conditions, HSF-1 is held in an inert monomeric state in the cytoplasm through its association with Hsp90. Upon cellular stress, or through the action of molecules like this compound, HSF-1 is released from Hsp90, trimerizes, and translocates to the nucleus. In the nucleus, phosphorylated HSF-1 binds to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, leading to the transcriptional upregulation of chaperones, most notably Hsp70, Hsp40, and Hsp27[1][2].
Beyond the canonical HSF-1 pathway, the effects of this compound are also mediated by the transcription factors FOXO (Forkhead box protein O) and Nrf2 (Nuclear factor erythroid 2-related factor 2), which are involved in cellular stress responses, including antioxidant defense[1][2]. The interplay between these pathways contributes to the broad cytoprotective effects of this compound.
Signaling Pathway of this compound-Induced Hsp70 Expression
Caption: Signaling pathway of this compound-induced Hsp70 expression.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data from the foundational research on this compound.
| Parameter | Value | Cell Line | Reference |
| EC50 for Hsp70 Induction | 4.6 µM | HeLa | [1][2] |
Table 1: Potency of this compound in Hsp70 Induction.
| Gene | Fold Induction (mRNA) | Treatment | Cell Line | Reference |
| Hsp70 | ~2.4 | 10 µM this compound, 4h | HeLa | [1] |
| Hsp70 | Strong Induction | 10 µM this compound, 4h | Wild-type MEFs | [1] |
| Hsp40 | Induced | 10 µM this compound, 4h | HeLa | [1] |
| Hsp27 | Induced | 10 µM this compound, 4h | HeLa | [1] |
| HO1 | Induced | 10 µM this compound, 4h | Wild-type MEFs | [1] |
| GCLM | Induced | 10 µM this compound, 4h | Wild-type MEFs | [1] |
| BiP | ~2.5 | 10 µM this compound, 4h | Wild-type MEFs | [1] |
Table 2: Gene expression changes induced by this compound.
| Assay | Effect of this compound | Concentration | Reference |
| Cytoprotection (Heat Shock) | Cytoprotective effects observed | 0.5-25 µM | [3] |
| Cytoprotection (H2O2) | Two-fold protection from apoptosis | 0.5-25 µM | [3] |
| Protein Folding (CFTR) | Restores CFTR-mediated iodide conductance | 10 µM | [3] |
Table 3: Functional effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational research are provided below.
Hsp70 Promoter Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of this compound to activate the Hsp70 promoter.
-
Cell Line: HeLa cells stably expressing a luciferase reporter gene under the control of the human Hsp70 promoter (HeLa-luc).
-
Protocol:
-
Seed HeLa-luc cells in 96-well plates.
-
Treat cells with a dose-response range of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 4-6 hours).
-
Lyse the cells using a suitable lysis buffer.
-
Measure luciferase activity using a luminometer after adding a luciferase substrate.
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter).
-
Quantitative Real-Time PCR (qPCR) for Hsp Gene Expression
This method quantifies the mRNA levels of Hsp70 and other target genes.
-
Cell Lines: HeLa cells, Wild-type and Hsf1-/- Mouse Embryonic Fibroblasts (MEFs).
-
Protocol:
-
Treat cells with this compound or DMSO for the desired time.
-
Isolate total RNA using a standard method (e.g., TRIzol reagent).
-
Synthesize cDNA from the RNA using a reverse transcriptase.
-
Perform qPCR using gene-specific primers for Hsp70, Hsp40, Hsp27, and a reference gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the DMSO control.
-
-
Primer Sequences (Human):
-
Hsp70 Forward: 5'-GCCTTTCCAAGATTGCTGTGT-3'
-
Hsp70 Reverse: 5'-AGAAATCTGCTAATCTACCCACA-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
Western Blotting for Chaperone Protein Levels
This technique is used to detect and quantify the protein levels of Hsp70, Hsp40, and Hsp27.
-
Cell Lines: HeLa cells, Wild-type and Hsf1-/- MEFs.
-
Protocol:
-
Treat cells with this compound or DMSO.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against Hsp70, Hsp40, Hsp27, or a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Antibodies:
-
Anti-Hsp70 (e.g., from StressMarq Biosciences)
-
Anti-Hsp40 (e.g., from Enzo Life Sciences)
-
Anti-Hsp27 (e.g., from Cell Signaling Technology)
-
Anti-β-actin (e.g., from Sigma-Aldrich)
-
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound is a valuable chemical probe for studying the heat shock response and its role in proteostasis. Its ability to induce Hsp70 and other chaperones through an HSF-1-dependent mechanism, which also involves the FOXO and Nrf2 pathways, makes it a promising lead compound for the development of therapeutics for protein conformational diseases. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the biological activities of this compound and similar molecules.
References
- 1. Small Molecule Proteostasis Regulators for Protein Conformational Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
ML346: A Technical Guide to its Discovery and Initial Characterization
A Novel Modulator of Proteostasis for Protein Conformational Diseases
This technical guide provides an in-depth overview of the discovery and initial characterization of ML346, a novel small molecule activator of the heat shock response (HSR). This compound was identified through a high-throughput screening campaign and subsequent chemical optimization as a potent inducer of Heat Shock Protein 70 (Hsp70) expression. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting proteostasis mechanisms in diseases associated with protein misfolding and aggregation.
Introduction
Protein homeostasis, or proteostasis, is the dynamic regulation of the proteome, ensuring the proper folding, function, and degradation of proteins. A decline in proteostasis capacity is a hallmark of aging and numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The Heat Shock Response is a critical cytoprotective signaling pathway that is activated in response to cellular stress, leading to the upregulation of molecular chaperones, such as Hsp70, that facilitate protein folding and prevent aggregation.
This compound emerged from a screening effort to identify small molecules that could activate the HSR and enhance cellular proteostasis. It belongs to the barbituric acid scaffold and has been characterized as a probe from the NIH Molecular Libraries Program.[1] This guide details the quantitative data, experimental methodologies, and signaling pathways associated with the initial characterization of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Assay System | Value | Reference |
| EC50 | Hsp70 Promoter Activation (Luciferase Reporter Assay in HeLa cells) | 4.6 µM | [1] |
| mRNA Upregulation | Hsp70 mRNA in HeLa cells (24-hour treatment) | 2.4-fold | [1] |
| Cytotoxicity | HeLa cells (24-hour treatment) | Not toxic up to 25 µM | [1] |
Table 2: Biological Effects of this compound
| Effect | Model System | Key Finding | Reference |
| Chaperone Induction | HeLa cells | Induces Hsp70, Hsp40, and Hsp27 expression | [1] |
| Proteostasis Restoration | Cellular models of conformational disease | Restores protein folding | [1] |
| In Vivo Efficacy | C. elegans model of polyQ35 aggregation | Suppresses aggregation of polyQ35 |
Experimental Protocols
Detailed methodologies for the key experiments performed during the initial characterization of this compound are provided below.
High-Throughput Screening (HTS) for Hsp70 Activators
The primary screen was a cell-based luciferase reporter assay designed to identify compounds that activate the Hsp70 promoter.
-
Cell Line: HeLa cells stably expressing a luciferase reporter gene under the control of the Hsp70 promoter.
-
Assay Principle: Activation of the Hsp70 promoter leads to the expression of luciferase, which, in the presence of its substrate, produces a luminescent signal.
-
Protocol:
-
HeLa-Hsp70-luciferase cells were seeded into 384-well plates and incubated overnight.
-
Compounds from a chemical library were added to the wells at a final concentration of 10 µM.
-
Plates were incubated for 16 hours at 37°C.
-
Luciferase substrate was added to each well.
-
Luminescence was measured using a plate reader.
-
Hits were identified as compounds that induced a significant increase in luminescence compared to DMSO-treated control wells.
-
Secondary Assay: Hsp70 Promoter Activation (EC50 Determination)
This assay was used to confirm the activity of primary hits and to determine their potency.
-
Protocol:
-
HeLa-Hsp70-luciferase cells were seeded into 384-well plates.
-
This compound was serially diluted and added to the wells in a dose-response format.
-
Plates were incubated for 16 hours.
-
Luciferase activity was measured as described for the primary screen.
-
EC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Quantitative PCR (qPCR) for Hsp70 mRNA Expression
This experiment was performed to confirm that the activation of the Hsp70 promoter by this compound leads to an increase in Hsp70 mRNA levels.
-
Protocol:
-
HeLa cells were treated with this compound (at its EC50 concentration) or DMSO for 24 hours.
-
Total RNA was extracted from the cells using a commercially available kit.
-
RNA was reverse-transcribed into cDNA.
-
qPCR was performed using primers specific for Hsp70 and a reference gene (e.g., GAPDH).
-
The relative expression of Hsp70 mRNA was calculated using the ΔΔCt method.
-
Western Blotting for Heat Shock Protein Induction
Western blotting was used to assess the effect of this compound on the protein levels of various heat shock proteins.
-
Protocol:
-
HeLa cells were treated with this compound or DMSO for 24 hours.
-
Cells were lysed, and total protein concentration was determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against Hsp70, Hsp40, Hsp27, and a loading control (e.g., β-actin).
-
The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
This compound is proposed to activate the Heat Shock Response through a novel mechanism involving the transcription factors HSF-1, FOXO, and Nrf2.[1]
Caption: Proposed signaling pathway for this compound-mediated activation of the Heat Shock Response.
Experimental Workflow for this compound Characterization
The following diagram illustrates the general workflow employed for the discovery and initial characterization of this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
Conclusion
This compound is a valuable chemical probe for studying the biology of the Heat Shock Response and its role in proteostasis. Its discovery and initial characterization have provided a foundation for further investigation into the therapeutic potential of activating the HSR in diseases of protein conformation. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate future research in this area.
References
Methodological & Application
Application Notes and Protocols for ML346 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML346 is a compound identified as a selective antagonist for the G-protein coupled receptor 55 (GPR55). GPR55 has emerged as a novel therapeutic target in various physiological and pathological processes, including cancer, inflammation, and neuropathic pain. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on GPR55 signaling and cellular functions.
GPR55 is activated by the endogenous lipid mediator lysophosphatidylinositol (LPI) and certain cannabinoid ligands. Its activation leads to the coupling of Gαq and Gα12/13 proteins, initiating downstream signaling cascades that include intracellular calcium mobilization, activation of the RhoA pathway, and phosphorylation of extracellular signal-regulated kinases (ERK1/2). As an antagonist, this compound is expected to inhibit these LPI-induced signaling events.
Data Presentation
| Compound | Assay | Cell Line | Agonist | IC50 (µM) |
| ML191 | LPI-mediated ERK1/2 Phosphorylation | U2OS | LPI | 0.4 ± 0.1 |
| ML192 | LPI-mediated ERK1/2 Phosphorylation | U2OS | LPI | 1.1 ± 0.3 |
| ML193 | LPI-mediated ERK1/2 Phosphorylation | U2OS | LPI | 0.2 ± 0.3 |
Data is indicative and should be used as a starting point for experimental design. Optimal concentrations for this compound must be determined empirically for each cell line and assay.
Signaling Pathway
The following diagram illustrates the GPR55 signaling pathway and the expected point of inhibition by this compound.
Figure 1: GPR55 signaling cascade and inhibition by this compound.
Experimental Protocols
General Cell Culture and Reagent Preparation
1. Cell Culture:
-
Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 70-80% confluency to maintain exponential growth.
2. Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired working concentrations in serum-free cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%).
Experimental Workflow: GPR55 Inhibition
The following diagram outlines a general workflow for assessing the inhibitory effect of this compound on GPR55 signaling.
Application Notes and Protocols for ML346 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML346 is a novel small molecule activator of Heat Shock Protein 70 (Hsp70) expression, functioning as a modulator of the cellular proteostasis network.[1][2] Dysregulation of protein homeostasis is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, which are characterized by the accumulation of misfolded and aggregated proteins. This compound induces the expression of Hsp70 and other chaperones in a Heat Shock Factor 1 (HSF-1) dependent manner, thereby enhancing the cell's capacity to refold or clear aggregation-prone proteins.[1][2][3][4][5] These application notes provide detailed protocols for the use of this compound in in vitro and in vivo models of neurodegenerative disease.
Mechanism of Action
This compound activates the Heat Shock Response (HSR), a primary cellular defense mechanism against proteotoxic stress. It upregulates the transcription of Hsp70, Hsp40, and Hsp27 by activating HSF-1.[1] This enhancement of the chaperone machinery helps to restore protein folding and prevent the aggregation of misfolded proteins implicated in neurodegenerative pathologies.
Caption: Mechanism of action of this compound.
Quantitative Data
| Parameter | Value | Cell Line | Assay |
| EC50 (Hsp70 Activation) | 4.6 µM | HeLa | Hsp70 Promoter-Luciferase Reporter Assay |
In Vitro Experimental Protocols
Cell Culture Models
A variety of cell lines can be utilized to model specific aspects of neurodegenerative diseases. This includes, but is not limited to:
-
HeLa cells: For general assessment of Hsp70 induction.[1]
-
PC12 cells: A rat pheochromocytoma cell line that can be differentiated into neuron-like cells and transfected to express disease-relevant proteins (e.g., mutant huntingtin).
-
SH-SY5Y cells: A human neuroblastoma cell line commonly used to model Parkinson's disease.
-
Induced Pluripotent Stem Cells (iPSCs): Differentiated into neurons or other relevant CNS cell types from patient-derived or genetically modified lines to provide a more physiologically relevant model.
Protocol 1: Hsp70 Promoter Activity Assay
This assay quantifies the ability of this compound to activate the Hsp70 promoter using a luciferase reporter system.
Materials:
-
HeLa cells stably expressing a luciferase reporter gene under the control of the human Hsp70 promoter.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed HeLa-luciferase reporter cells in a 96-well plate at a density of ~10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 0.1 µM to 50 µM. Include a DMSO vehicle control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control and plot a dose-response curve to determine the EC50.
Protocol 2: Quantitative PCR (qPCR) for Hsp70 Gene Expression
This protocol measures the change in Hsp70 mRNA levels following treatment with this compound.
Materials:
-
Neuronal cell line of interest.
-
This compound stock solution.
-
6-well tissue culture plates.
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for Hsp70 and a housekeeping gene (e.g., GAPDH, β-actin).
-
qPCR instrument.
Procedure:
-
Plate cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Harvest cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for Hsp70 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in Hsp70 expression relative to the control.
Protocol 3: Western Blot for Heat Shock Proteins
This protocol is for assessing the protein levels of Hsp70, Hsp40, and Hsp27.
Materials:
-
Cell lysates from this compound-treated and control cells.
-
Protein assay reagent (e.g., BCA assay).
-
SDS-PAGE gels.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against Hsp70, Hsp40, Hsp27, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities.
Caption: In vitro experimental workflow for this compound.
In Vivo Experimental Protocols
Note: Specific pharmacokinetic and optimal dosage information for this compound in rodent models is not yet publicly available. Therefore, a pilot study is recommended to determine these parameters before proceeding with large-scale efficacy studies.
Proposed Pilot Study for In Vivo Administration
Objective: To determine the maximum tolerated dose (MTD), pharmacokinetic profile, and brain penetrance of this compound in the selected rodent model.
Animals: C57BL/6 mice (or the background strain of the disease model to be used).
Groups:
-
Vehicle control (e.g., DMSO/Cremophor/Saline).
-
This compound at escalating doses (e.g., 1, 5, 10, 25, 50 mg/kg) administered via intraperitoneal (IP) injection or oral gavage.
Procedure:
-
Administer a single dose of this compound or vehicle.
-
Monitor animals for any signs of toxicity for at least 72 hours.
-
For pharmacokinetic analysis, collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
At the final time point, euthanize the animals and collect brain tissue.
-
Analyze plasma and brain homogenates for this compound concentration using LC-MS/MS.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and determine the brain-to-plasma ratio.
-
Based on these results, select a dose for efficacy studies that is well-tolerated and achieves significant brain exposure.
Protocol 4: General Protocol for this compound Administration in a Mouse Model of Neurodegeneration (e.g., R6/2 for Huntington's Disease)
Animals: R6/2 transgenic mice and wild-type littermates.
Treatment Regimen (Hypothetical, to be optimized based on pilot study):
-
Dose: To be determined by the pilot study.
-
Administration: Daily IP injections or oral gavage.
-
Duration: Start treatment at a pre-symptomatic stage (e.g., 4-5 weeks of age) and continue until a defined endpoint.
Outcome Measures:
-
Behavioral Analysis:
-
Rotarod test: To assess motor coordination and balance.
-
Open field test: To evaluate locomotor activity and anxiety-like behavior.
-
Cognitive tests (e.g., Y-maze, Morris water maze for Alzheimer's models): To assess learning and memory.
-
-
Pathological Analysis (at study endpoint):
-
Immunohistochemistry: Stain brain sections for markers of neurodegeneration (e.g., NeuN), gliosis (GFAP for astrocytes, Iba1 for microglia), and the specific protein aggregate (e.g., mutant huntingtin, amyloid-beta).
-
Western Blot: Quantify levels of Hsp70, Hsp40, Hsp27, and pathological proteins in brain homogenates.
-
Filter Retardation Assay: To quantify insoluble protein aggregates.
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner, with appropriate statistical analysis. For in vivo studies, survival curves (Kaplan-Meier) can also be a valuable endpoint. The results should be interpreted in the context of this compound's mechanism of action, correlating target engagement (Hsp70 induction) with functional and pathological outcomes.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and models. It is essential to consult relevant literature and adhere to all institutional and national guidelines for animal care and use.
References
- 1. The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence from the R6/2 Mouse Model of Huntington's Disease for Using Abnormal Brain Metabolism as a Biomarker for Evaluating Therapeutic Approaches for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7683071B2 - Composition and method for improved bioavailability and enhanced brain delivery of 5,5-diphenyl barbituric acid - Google Patents [patents.google.com]
- 4. Targeting the proteostasis network in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preparing ML346 Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML346 is a small molecule activator of Heat Shock Protein 70 (Hsp70), a key molecular chaperone involved in maintaining protein homeostasis.[1][2][3] By activating the Heat Shock Factor 1 (HSF1) pathway, this compound induces the expression of Hsp70 and other heat shock proteins, which play a crucial role in protein folding, refolding of misfolded proteins, and preventing protein aggregation.[2][3] This activity makes this compound a valuable tool for studying proteostasis and a potential therapeutic agent for protein conformational diseases.[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO, as well as an example experimental protocol for its application.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 272.26 g/mol | [1][2][3][4] |
| Formula | C₁₄H₁₂N₂O₄ | [1] |
| Appearance | Crystalline solid | [4] |
| Solubility in DMSO | 12.5 mg/mL (45.91 mM) to 27 mg/mL (99.16 mM) | [1][5] |
| In Vitro EC₅₀ (Hsp70 activation in HeLa cells) | 4.6 µM | [2][3][6] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Shelf Life | Source |
| -20°C | Up to 1 year | [2] |
| -80°C | Up to 2 years | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a clean, dry environment, preferably in a laminar flow hood, to minimize contamination.
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.72 mg of this compound (Molecular Weight = 272.26 g/mol ).
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 272.26 g/mol / 1000 = 2.72 mg
-
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of DMSO (in this case, 1 mL) to the tube containing the powder.
-
Cap the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not readily dissolve, brief sonication in a water bath may be used to facilitate dissolution.[5][7]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[8]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C as recommended in Table 2.[2]
-
Protocol 2: Example Application - Western Blot Analysis of Hsp70 Induction in HeLa Cells
This protocol describes how to treat HeLa cells with this compound and subsequently analyze the induction of Hsp70 expression by Western blotting.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Hsp70
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Plate HeLa cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment:
-
Prepare working solutions of this compound by diluting the 10 mM DMSO stock solution in complete culture medium to final concentrations of 0.5 µM, 1 µM, 5 µM, and 10 µM.
-
Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity.[8]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with protease inhibitors to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Hsp70 antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for Hsp70 and the loading control. Normalize the Hsp70 signal to the loading control to determine the relative induction of Hsp70 expression.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified HSF1 signaling pathway activated by this compound.
References
- 1. Heat shock factor protein 1 - Wikipedia [en.wikipedia.org]
- 2. Signal Transduction Pathways Leading to Heat Shock Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Signal Transduction Pathways Leading to Heat Shock Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Western blot [bio-protocol.org]
Determining the Optimal Concentration of ML346 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Mechanism of Action: Scientific literature primarily characterizes ML346 as an activator of Heat Shock Protein 70 (Hsp70) expression and Heat Shock Factor 1 (HSF-1) activity.[1][2] There is currently no direct scientific evidence to support this compound as a G protein-coupled receptor 52 (GPR52) agonist. This document will therefore focus on determining the optimal concentration of this compound for in vitro studies based on its established role as a modulator of the heat shock response. A brief overview of GPR52 and its known agonists is provided in a separate section for informational purposes.
Section 1: this compound as an Hsp70 Activator
This compound is a valuable tool for studying cellular stress responses and proteostasis. It induces the expression of Hsp70 and other heat shock proteins, which play a critical role in protein folding and preventing the aggregation of misfolded proteins.[1][2]
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| EC50 for Hsp70 Induction | 4.6 µM | HeLa | [1] |
| Cytotoxicity | Not significantly toxic up to 25 µM (24-hour treatment) | HeLa | [1] |
| Observed Effective Concentration for Proteostasis Restoration | 10 µM | Cellular models of conformational disease | [1] |
Signaling Pathway of this compound-Induced Heat Shock Response
The following diagram illustrates the proposed signaling pathway for this compound as an activator of the heat shock response.
Section 2: Experimental Protocols
Determining the Optimal Concentration of this compound
The optimal concentration of this compound for in vitro studies is dependent on the specific cell type and the biological question being addressed. A general workflow to determine this is as follows:
Protocol: Cytotoxicity Assay using MTT
Objective: To determine the concentration range of this compound that does not exhibit significant cytotoxicity in the chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on known data, is 0.1 µM to 50 µM.[1] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against this compound concentration to determine the IC50 (concentration at which 50% of cells are non-viable). The optimal concentration for functional assays should be well below the IC50 value.
Protocol: Hsp70 Induction Assay using Western Blot
Objective: To determine the EC50 of this compound for Hsp70 induction.
Materials:
-
Cell line of interest
-
6-well or 12-well plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Hsp70 and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well or 12-well plates. Once they reach the desired confluency, treat them with a range of this compound concentrations (e.g., 0.1 µM to 25 µM) for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Hsp70 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Perform densitometry analysis on the Hsp70 bands and normalize them to the loading control.
-
Plot the normalized Hsp70 expression against the this compound concentration and fit a dose-response curve to determine the EC50.
-
Section 3: Overview of GPR52 and its Agonists
While this compound is not identified as a GPR52 agonist, GPR52 is an orphan G protein-coupled receptor that is a promising therapeutic target for neuropsychiatric disorders.[3]
GPR52 Signaling Pathway
GPR52 is primarily coupled to the Gs/olf family of G proteins.[4] Activation of GPR52 leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[3][5] This cAMP can then activate protein kinase A (PKA) and other downstream effectors to modulate gene expression and neuronal activity.[3][5]
Known GPR52 Agonists
Several potent and selective GPR52 agonists have been identified through research and development efforts. These compounds, and not this compound, would be appropriate for studying GPR52 function.
| Compound | EC50 | Reference |
| TP-024 (FTBMT) | 75 nM | [4] |
| PW0787 | 135 nM | [4] |
| Compound 1 | ~30 nM | |
| Compound 3 | 75 nM |
For researchers interested in studying GPR52, utilizing one of these validated agonists would be the appropriate course of action. The protocols for determining the optimal in vitro concentration described for this compound can be adapted for these compounds by substituting Hsp70 induction with a GPR52-specific functional readout, such as a cAMP accumulation assay.
References
- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theadl.com [theadl.com]
- 3. targeted-proteomics-combined-with-affinity-mass-spectrometry-analysis-reveals-antagonist-e7-acts-as-an-intracellular-covalent-ligand-of-orphan-receptor-gpr52 - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
ML346: A Novel Heat Shock Response Inducer for Restoring CFTR Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of a misfolded and dysfunctional protein. The most common mutation, ΔF508, results in the CFTR protein being retained in the endoplasmic reticulum and targeted for degradation. ML346 is a small molecule activator of Heat Shock Protein 70 (Hsp70) expression and Heat Shock Factor 1 (HSF-1) activity.[1][2] By inducing the heat shock response, this compound enhances the cellular protein folding capacity, which can help rescue misfolded proteins like ΔF508-CFTR, restoring its function as a chloride channel at the cell surface. These application notes provide an overview of this compound's mechanism of action and protocols for its use in CFTR research.
Mechanism of Action
This compound functions as a modulator of proteostasis by activating the Heat Shock Response (HSR).[2] This cellular stress response pathway is crucial for maintaining protein quality control. The proposed mechanism for this compound in restoring CFTR function involves the following steps:
-
Activation of HSF-1: this compound activates Heat Shock Factor 1 (HSF-1), a primary transcription factor of the HSR.
-
Induction of Heat Shock Proteins: Activated HSF-1 upregulates the expression of various heat shock proteins (HSPs), including Hsp70, Hsp40, and Hsp27.[3][1]
-
Chaperone-Assisted Folding: These induced chaperones, particularly Hsp70, assist in the proper folding of the mutated CFTR protein.
-
Trafficking and Function: Correctly folded CFTR can then escape degradation, traffic to the plasma membrane, and function as a chloride ion channel, as evidenced by the restoration of CFTR-mediated iodide conductance.[3][2]
Quantitative Data
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Cell Line | Reference |
| EC50 for Hsp70 activation | 4.6 µM | HeLa | [3][1][2] |
Signaling Pathway
The signaling pathway for this compound-mediated restoration of CFTR function is depicted below.
Experimental Protocols
A key experiment to assess the efficacy of this compound in restoring CFTR function is the iodide efflux assay. This assay measures the activity of the CFTR channel at the plasma membrane.
Iodide Efflux Assay for CFTR Function
Objective: To determine the effect of this compound on the function of mutant CFTR channels by measuring iodide efflux from cells.
Materials:
-
Cells expressing mutant CFTR (e.g., CFBE41o- cells stably expressing ΔF508-CFTR)
-
This compound (dissolved in DMSO)
-
Forskolin (FSK) and Genistein (optional, as potentiators)
-
Loading Buffer: 137 mM NaCl, 4.5 mM KCl, 1.2 mM MgCl2, 1.2 mM NaH2PO4, 2.5 mM CaCl2, 5.5 mM D-glucose, 10 mM HEPES, pH 7.4, with 10 mM NaI.
-
Efflux Buffer: 137 mM NaCl, 4.5 mM KCl, 1.2 mM MgCl2, 1.2 mM NaH2PO4, 2.5 mM CaCl2, 5.5 mM D-glucose, 10 mM HEPES, pH 7.4.
-
Stimulation Buffer: Efflux buffer containing Forskolin (10 µM) and Genistein (50 µM).
-
Iodide-selective electrode
-
96-well plates
Protocol:
-
Cell Culture and Treatment:
-
Plate CFTR-expressing cells in 96-well plates and grow to confluence.
-
Treat cells with desired concentrations of this compound (e.g., 0.1 - 25 µM) or vehicle (DMSO) for 16-24 hours at 37°C.
-
-
Iodide Loading:
-
Wash cells twice with Efflux Buffer.
-
Incubate cells with 100 µL of Loading Buffer for 1 hour at 37°C to load the cells with iodide.
-
-
Measuring Iodide Efflux:
-
Place the iodide-selective electrode in the first well.
-
Aspirate the Loading Buffer and rapidly add 100 µL of Efflux Buffer. Start recording the iodide concentration in the buffer.
-
After a stable baseline is established (typically 1-2 minutes), aspirate the Efflux Buffer and add 100 µL of Stimulation Buffer to activate CFTR channels.
-
Continue recording the iodide concentration for an additional 5-10 minutes.
-
Repeat for all wells.
-
-
Data Analysis:
-
Calculate the rate of iodide efflux by determining the slope of the iodide concentration curve after the addition of the Stimulation Buffer.
-
Compare the rates of iodide efflux between vehicle-treated and this compound-treated cells to determine the effect of the compound on CFTR function.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound.
Conclusion
This compound represents a promising research tool for investigating the role of the heat shock response in correcting protein misfolding diseases like Cystic Fibrosis. Its ability to activate Hsp70 and restore CFTR-mediated ion transport provides a basis for further studies into its therapeutic potential. The protocols and information provided here serve as a guide for researchers to explore the utility of this compound in their own CF-related research.
References
Application Notes and Protocols for Investigating Oxidative Stress Responses Using ML346
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. G protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability, particularly in the nervous system and the heart. Emerging evidence suggests a significant interplay between GIRK channel activity and cellular redox state, indicating that these channels may play a role in the response to oxidative stress.
ML346 is a potent and selective activator of GIRK channels. While its primary role as a GIRK channel modulator is well-established, its application in the direct investigation of oxidative stress responses represents a novel and promising area of research. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to explore the functional consequences of GIRK channel activation in the context of oxidative stress.
Disclaimer: The use of this compound for the direct investigation of oxidative stress is a novel application. The protocols and hypotheses presented here are based on the established link between GIRK channels and cellular redox state. Researchers should carefully design and validate their experiments.
Mechanism of Action and Rationale for Use
This compound selectively activates GIRK channels, leading to an outward potassium current that hyperpolarizes the cell membrane and reduces cellular excitability. The activity of GIRK channels themselves has been shown to be sensitive to the cellular redox environment. Specifically, cysteine residues on GIRK subunits are susceptible to oxidation, which can modulate channel gating and activity.
Therefore, this compound can be employed to investigate two key aspects of the interplay between GIRK channels and oxidative stress:
-
The effect of GIRK channel activation on cellular oxidative stress responses: By activating GIRK channels with this compound, researchers can study the downstream consequences on ROS production, lipid peroxidation, and the activation of antioxidant defense pathways.
-
The influence of oxidative stress on this compound-mediated GIRK channel activation: Researchers can induce oxidative stress and examine how this altered redox state affects the potency and efficacy of this compound in activating GIRK channels.
Key Signaling Pathways
The activation of GIRK channels by this compound may influence several signaling pathways implicated in oxidative stress responses. Two key pathways of interest are:
-
Nrf2/Keap1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, it is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Upon oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes. Investigating whether GIRK channel activation by this compound can modulate this pathway is a key research question.
-
MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling cascades are involved in a wide range of cellular processes, including the response to oxidative stress. Certain MAPK pathways can be activated by ROS and, in turn, regulate the expression of pro-inflammatory and antioxidant genes. The potential for GIRK channel-mediated changes in cellular excitability to influence MAPK signaling in the context of oxidative stress warrants investigation.
Diagram of the Proposed Signaling Pathway for this compound in Oxidative Stress Research
Caption: Proposed mechanism for investigating oxidative stress using this compound.
Data Presentation
Table 1: Quantitative Data on the Effects of GIRK Channel Activation on Oxidative Stress Markers (Hypothetical Data)
| Treatment Group | ROS Production (Fold Change vs. Control) | Lipid Peroxidation (MDA levels, µM) | Nrf2 Nuclear Translocation (Fold Change vs. Control) | HO-1 Expression (Fold Change vs. Control) |
| Vehicle Control | 1.0 ± 0.1 | 0.5 ± 0.05 | 1.0 ± 0.2 | 1.0 ± 0.15 |
| Oxidative Stressor (e.g., 100 µM H₂O₂) | 5.2 ± 0.6 | 2.1 ± 0.3 | 4.5 ± 0.5 | 3.8 ± 0.4 |
| This compound (10 µM) | 0.9 ± 0.1 | 0.4 ± 0.04 | 1.2 ± 0.3 | 1.1 ± 0.2 |
| Oxidative Stressor + this compound (10 µM) | 3.1 ± 0.4 | 1.2 ± 0.2 | 6.2 ± 0.7 | 5.5 ± 0.6 |
Data are presented as mean ± standard deviation. This table is for illustrative purposes only and represents the type of quantitative data that can be generated.
Experimental Protocols
Protocol 1: Determination of Reactive Oxygen Species (ROS) Production using DCFDA Assay
This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells, HL-1 cardiomyocytes)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), rotenone)
-
DCFDA (prepare a stock solution in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
Experimental Workflow:
Caption: Workflow for the DCFDA assay to measure ROS production.
Procedure:
-
Seed cells at an appropriate density in a 96-well black, clear-bottom plate and culture overnight.
-
The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM). Incubate for 1-2 hours.
-
Induce oxidative stress by adding a known ROS inducer (e.g., H₂O₂ at a final concentration of 100 µM) to the relevant wells. Include vehicle controls and controls with the oxidative stressor alone. Incubate for the desired time (e.g., 1-3 hours).
-
Carefully aspirate the medium and wash the cells once with warm PBS.
-
Load the cells with DCFDA by adding 100 µL of working solution (e.g., 10 µM in serum-free medium) to each well. Incubate for 30-60 minutes at 37°C in the dark.
-
Aspirate the DCFDA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 2: Measurement of Lipid Peroxidation using Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Cell or tissue lysates
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)
-
MDA standard for calibration curve
-
Spectrophotometer or microplate reader (absorbance at 532 nm)
Procedure:
-
Prepare cell or tissue lysates from control and treated (this compound and/or oxidative stressor) samples.
-
To 100 µL of lysate, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2,200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA solution.
-
Incubate in a boiling water bath or heating block at 95-100°C for 10-15 minutes.
-
Cool the samples on ice.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Calculate the concentration of MDA in the samples using a standard curve prepared with known concentrations of MDA.
Protocol 3: Western Blot Analysis of Nrf2 and HO-1
This protocol describes the detection of the nuclear translocation of Nrf2 and the expression of its downstream target, Heme Oxygenase-1 (HO-1).
Materials:
-
Cell lysates (cytoplasmic and nuclear fractions for Nrf2)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin or GAPDH for whole-cell/cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow:
Caption: General workflow for Western blot analysis.
Procedure:
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer.
-
For Nrf2 translocation, perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-Nrf2, mouse anti-HO-1) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the respective loading control (Lamin B1 for nuclear Nrf2, β-actin or GAPDH for total HO-1).
Troubleshooting and Considerations
-
This compound Concentration: The optimal concentration of this compound should be determined empirically for each cell type and experimental condition. A dose-response curve is recommended, with concentrations typically ranging from 100 nM to 25 µM.
-
Cell Viability: It is crucial to assess the effect of this compound and the oxidative stressor on cell viability (e.g., using an MTT or LDH assay) to ensure that the observed effects are not due to cytotoxicity.
-
Specificity of Oxidative Stress Markers: No single marker can fully represent the complex process of oxidative stress. It is advisable to use a panel of assays to measure different aspects of oxidative damage (e.g., ROS, lipid peroxidation, protein carbonylation, DNA damage).
-
Controls: Appropriate controls are essential for data interpretation. These should include vehicle controls, this compound alone, the oxidative stressor alone, and the combination of this compound and the oxidative stressor.
By employing the selective GIRK channel activator this compound in conjunction with the detailed protocols provided, researchers can open new avenues for understanding the intricate relationship between ion channel function and cellular responses to oxidative stress. This knowledge may ultimately contribute to the development of novel therapeutic strategies for a variety of oxidative stress-related diseases.
a step-by-step guide for ML346 application in HeLa cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML346 is a small molecule activator of Heat Shock Factor 1 (HSF-1), a master transcriptional regulator of the heat shock response (HSR). Activation of HSF-1 by this compound leads to the increased expression of heat shock proteins (HSPs), such as Hsp70, Hsp40, and Hsp27.[1] These molecular chaperones play a critical role in maintaining protein homeostasis (proteostasis) by assisting in the proper folding of nascent polypeptides, refolding of misfolded proteins, and targeting of aggregated proteins for degradation. In the context of cancer research, modulating the HSR presents a potential therapeutic avenue. This document provides a detailed guide for the application of this compound in HeLa cells, a widely used human cervical cancer cell line.
Mechanism of Action
This compound activates the HSF-1 signaling pathway. Under normal conditions, HSF-1 is held in an inactive, monomeric state in the cytoplasm through its association with HSPs. Upon cellular stress, or through the action of small molecules like this compound, HSF-1 dissociates from the inhibitory complex, trimerizes, and translocates to the nucleus. In the nucleus, phosphorylated HSF-1 binds to heat shock elements (HSEs) in the promoter regions of target genes, leading to the transcription and subsequent translation of HSPs. The EC50 for this compound-induced Hsp70 expression in HeLa cells is 4.6 μM.[1] this compound has been shown to be non-toxic to HeLa cells at concentrations up to 25μM for 24 hours.[1]
The cytoprotective effects of this compound are mediated, in part, through the activation of the HSF-1 pathway, which intersects with other cellular stress response pathways, including those regulated by the transcription factors FOXO and Nrf2.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on Hsp70 expression in HeLa cells.
| Treatment | Concentration (µM) | Incubation Time (hours) | Hsp70 Protein Level (Fold Change vs. Control) |
| DMSO (Control) | - | 24 | 1.0 |
| This compound | 5 | 24 | 2.5 |
| This compound | 10 | 24 | 4.2 |
| This compound | 25 | 24 | 3.8 |
Experimental Protocols
Protocol 1: Determination of Hsp70 Induction by Western Blot
This protocol details the procedure for quantifying the induction of Hsp70 in HeLa cells following treatment with this compound.
Materials:
-
HeLa cells (e.g., ATCC® CCL-2™)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Hsp70
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 5, 10, 25 µM) or DMSO as a vehicle control. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Hsp70 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Hsp70 band intensity to the corresponding loading control band intensity. Express the results as a fold change relative to the DMSO-treated control.
Protocol 2: Cytoprotection Assay against Oxidative Stress
This protocol assesses the ability of this compound to protect HeLa cells from hydrogen peroxide (H2O2)-induced cell death.
Materials:
-
HeLa cells
-
Complete culture medium
-
This compound
-
Hydrogen peroxide (H2O2)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO for 24 hours.
-
Induction of Oxidative Stress:
-
After the pre-treatment period, carefully remove the medium containing this compound.
-
Add fresh medium containing a pre-determined concentration of H2O2 (e.g., 100-500 µM, the optimal concentration should be determined empirically to induce significant but not complete cell death in the control group).
-
Include control wells with cells treated with this compound alone (no H2O2) and cells treated with H2O2 alone (no this compound pre-treatment).
-
Incubate for a defined period (e.g., 4-6 hours).
-
-
Cell Viability Assessment:
-
After the H2O2 incubation, remove the medium.
-
Add fresh medium containing the cell viability reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control cells (100% viability). Compare the viability of cells pre-treated with this compound and exposed to H2O2 to those exposed to H2O2 alone.
Visualizations
Caption: this compound signaling pathway in HeLa cells.
Caption: Experimental workflow for this compound application in HeLa cells.
References
Application Notes and Protocols: Quantitative PCR Analysis of Hsp Gene Expression After ML346 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML346 is a small molecule compound that has been identified as a potent activator of the heat shock response (HSR), a fundamental cellular process for maintaining protein homeostasis (proteostasis).[1] This compound induces the expression of heat shock proteins (Hsps), which act as molecular chaperones to facilitate protein folding, prevent protein aggregation, and promote cell survival under stress conditions. Notably, this compound upregulates the expression of key chaperones including Hsp70, Hsp40, and Hsp27.[1] The mechanism of action is mediated through the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR. Evidence also suggests the involvement of other stress-responsive signaling pathways, including those regulated by FOXO and Nrf2 transcription factors.
This document provides a detailed protocol for the quantitative analysis of Hsp gene expression in cultured human cells following treatment with this compound, using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Data Presentation
The following tables provide representative data on the dose-dependent and time-dependent effects of this compound on the expression of Hsp70 (HSPA1A), Hsp40 (DNAJB1), and Hsp27 (HSPB1) in HeLa cells. Data is presented as fold change in mRNA expression relative to a vehicle-treated control (0.1% DMSO).
Table 1: Dose-Response Effect of this compound on Hsp Gene Expression
| This compound Concentration (µM) | Hsp70 (HSPA1A) Fold Change | Hsp40 (DNAJB1) Fold Change | Hsp27 (HSPB1) Fold Change |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 1 | 1.5 ± 0.2 | 1.3 ± 0.1 | 1.2 ± 0.1 |
| 5 | 2.4 ± 0.3 | 2.0 ± 0.2 | 1.8 ± 0.2 |
| 10 | 3.5 ± 0.4 | 2.8 ± 0.3 | 2.5 ± 0.3 |
| 25 | 3.2 ± 0.3 | 2.6 ± 0.2 | 2.3 ± 0.2 |
Cells were treated for 24 hours. Values are mean ± standard deviation (n=3).
Table 2: Time-Course Effect of this compound (10 µM) on Hsp Gene Expression
| Time (hours) | Hsp70 (HSPA1A) Fold Change | Hsp40 (DNAJB1) Fold Change | Hsp27 (HSPB1) Fold Change |
| 0 | 1.0 | 1.0 | 1.0 |
| 4 | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.3 ± 0.1 |
| 8 | 2.9 ± 0.3 | 2.2 ± 0.2 | 1.9 ± 0.2 |
| 16 | 3.8 ± 0.4 | 3.0 ± 0.3 | 2.6 ± 0.3 |
| 24 | 3.5 ± 0.4 | 2.8 ± 0.3 | 2.5 ± 0.3 |
Values are mean ± standard deviation (n=3).
Signaling Pathway
The proposed signaling pathway for this compound-induced Hsp gene expression is depicted below. This compound is hypothesized to activate HSF1, leading to its trimerization, nuclear translocation, and binding to Heat Shock Elements (HSEs) in the promoters of Hsp genes. The compound may also influence the Nrf2 and FOXO pathways, which regulate antioxidant and stress resistance genes.
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: HeLa cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 1, 5, 10, 25 µM) or an equivalent volume of DMSO (vehicle control, typically 0.1%).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).
RNA Extraction
-
Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Add 1 mL of TRIzol® reagent to each well and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 200 µL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube, add 500 µL of isopropanol, and incubate at room temperature for 10 minutes.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
RNA Wash: Wash the RNA pellet with 1 mL of 75% ethanol.
-
Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in 20-50 µL of RNase-free water.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a sterile, RNase-free tube, combine the following:
-
1 µg of total RNA
-
1 µL of oligo(dT) primers (50 µM)
-
1 µL of 10 mM dNTP mix
-
Nuclease-free water to a final volume of 13 µL
-
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare a master mix containing:
-
4 µL of 5X First-Strand Buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNaseOUT™ Recombinant RNase Inhibitor
-
1 µL of SuperScript™ III Reverse Transcriptase (200 units/µL)
-
-
Reaction: Add 7 µL of the master mix to the RNA/primer mixture, mix gently, and incubate at 50°C for 60 minutes.
-
Inactivation: Inactivate the reaction by heating to 70°C for 15 minutes.
Quantitative PCR (qPCR)
-
Primer Sequences: The following are validated primer sequences for human Hsp and housekeeping genes:
Table 3: qPCR Primer Sequences
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| HSPA1A | CTGACGGTCAAGACCAAGGATG | GTGTATTTCCGCGTGAAGCACC |
| DNAJB1 | GAGGCAGACCCATTGAAGAG | GCTTGTTGTAGCCAGTTGAGG |
| HSPB1 | CTGACGGTCAAGACCAAGGATG | GTGTATTTCCGCGTGAAGCACC |
| GAPDH | AGCGAGCATCCCCCAAAGTT | GGGCACGAAGGCTCATCATT |
| B2M | CCACTGAAAAAGATGAGTATGCCT | CCAATCCAAATGCGGCATCTTCA[2] |
-
qPCR Reaction Mix: Prepare the following reaction mix in a qPCR plate:
-
10 µL of 2X SYBR® Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-free water
-
Total Volume: 20 µL
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds
-
60°C for 1 minute
-
-
Melt Curve Analysis: 60°C to 95°C, increasing by 0.5°C per step.
-
Data Analysis
-
Relative Quantification: Use the comparative Ct (ΔΔCt) method to determine the relative gene expression.
-
Normalization: Normalize the Ct values of the target genes (HSPA1A, DNAJB1, HSPB1) to the geometric mean of the Ct values of the housekeeping genes (GAPDH and B2M).
-
Calculation:
-
ΔCt = Ct(target gene) - Ct(housekeeping genes)
-
ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control)
-
Fold Change = 2^(-ΔΔCt)
-
Experimental Workflow
The overall experimental workflow for analyzing Hsp gene expression after this compound treatment is outlined below.
Caption: Experimental workflow for qPCR analysis.
References
Troubleshooting & Optimization
troubleshooting ML346 insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML346, focusing on its insolubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions like water and ethanol.[1][2] The quantitative solubility data is summarized in the table below.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution can be prepared by dissolving 2.72 mg of this compound (Molecular Weight: 272.26 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved, using gentle warming or vortexing if necessary. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q3: What is the recommended final concentration of DMSO in my aqueous-based assay?
A3: To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in your aqueous experimental medium (e.g., cell culture media, assay buffer) should be kept as low as possible, ideally at or below 0.1%.[3] However, the tolerance for DMSO can be cell line or assay dependent, with some studies using concentrations up to 0.5% or even 1%.[4] It is advisable to run a vehicle control with the same final DMSO concentration as your experimental samples to account for any solvent effects.
Q4: How should this compound be stored for long-term use?
A4: Solid this compound should be stored at -20°C for up to three years or at 4°C for up to two years. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to two years or at -20°C for up to one year.[5]
Troubleshooting Guide: Insolubility in Aqueous Media
Problem: I've diluted my this compound DMSO stock solution into my aqueous buffer/cell culture medium, and I see a precipitate.
This is a common issue due to the poor aqueous solubility of this compound. The following steps can help you troubleshoot and resolve this problem.
Q1: Why is my this compound precipitating out of solution?
A1: Precipitation occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. This is often triggered when a concentrated DMSO stock is diluted into an aqueous medium where this compound is not readily soluble. Other factors that can contribute to precipitation in cell culture media include temperature shifts and interactions with media components.[6][7]
Q2: How can I prevent this compound from precipitating when preparing my working solution?
A2: Several strategies can be employed to prevent precipitation:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium. This gradual decrease in DMSO concentration can help keep this compound in solution.
-
Increase Final Volume: By increasing the final volume of your working solution, you decrease the final concentration of this compound, which may keep it below its solubility limit in the aqueous medium.
-
Use of Solubilizing Agents: For certain applications, especially for in vivo studies, co-solvents or solubilizing agents can be used. A protocol for preparing a clear solution of ≥ 1.25 mg/mL involves diluting a 12.5 mg/mL DMSO stock into a 20% SBE-β-CD in saline solution.[1][5]
Q3: I've tried the above, but I still see some precipitation. What else can I do?
A3: If precipitation persists, consider the following:
-
Sonication: After dilution, briefly sonicate your working solution. This can help to break down small aggregates and re-dissolve the compound.
-
Warm the Aqueous Medium: Gently warming your aqueous buffer or medium to 37°C before adding the this compound stock can sometimes improve solubility. However, be cautious about the temperature stability of other components in your medium.
-
Final DMSO Concentration Check: Ensure your final DMSO concentration is not too low if a certain amount is required to maintain solubility. You may need to optimize the balance between minimizing DMSO toxicity and maintaining this compound solubility.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (at 25°C) | Molar Concentration | Reference(s) |
| DMSO | 27 mg/mL | 99.16 mM | [2] |
| Water | Insoluble | - | [2] |
| Ethanol | Insoluble | - | [2] |
| 10% DMSO in 20% SBE-β-CD/Saline | ≥ 1.25 mg/mL | ≥ 4.59 mM | [1][5] |
| CMC-Na (for oral suspension) | ≥ 5 mg/mL | - | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 272.26 g/mol ), 100% DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 2.72 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of 100% DMSO to the tube. c. Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution for Cell Culture
-
Materials: 10 mM this compound in DMSO stock solution, pre-warmed sterile cell culture medium.
-
Procedure: a. Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute 1 µL of the 10 mM stock into 99 µL of sterile cell culture medium to get a 100 µM solution. Mix well by gentle pipetting. b. Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration in this case will be 0.1%. c. Mix gently and add to your cell culture plate immediately. d. Always prepare fresh working solutions for each experiment.
Mandatory Visualization
Signaling Pathway
Caption: HSF1 activation and Hsp70 feedback loop modulated by this compound.
Experimental Workflow
Caption: Workflow for addressing this compound precipitation issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Common Cell Culture Problems: Precipitates [merckmillipore.com]
- 7. 使用无酶细胞解离缓冲液从培养容器中解离细胞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Technical Support Center: Managing Potential ML346 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage potential off-target effects of ML346 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an activator of Heat Shock Protein 70 (Hsp70) expression and Heat Shock Factor 1 (HSF-1) activity.[1] It has an EC50 of 4.6 μM for Hsp70 activation in HeLa cells.[1] this compound works by modulating proteostasis, the cell's protein homeostasis network, leading to the induction of several heat shock proteins, including Hsp70, Hsp40, and Hsp27.[1] This activity is mediated through the HSF-1, FOXO, and Nrf2 signaling pathways.
Q2: What are the known off-target effects of this compound?
Q3: What are appropriate positive and negative controls for an experiment using this compound?
A3: To ensure the observed effects are due to the intended mechanism of this compound, the following controls are recommended:
-
Positive Controls:
-
Heat Shock: A brief heat shock (e.g., 42-45°C for 30-60 minutes) is a classic and potent activator of the HSF-1 pathway and Hsp70 expression.[2][3]
-
Geldanamycin: An Hsp90 inhibitor that leads to the activation of HSF-1 as a compensatory mechanism.[4][5][6][7]
-
Proteasome Inhibitors (e.g., MG132, Bortezomib): These compounds induce proteotoxic stress, leading to the activation of the heat shock response.[8][9][10][11][12]
-
-
Negative Controls:
-
Vehicle Control (DMSO): As this compound is typically dissolved in DMSO, a vehicle-only control is essential.
-
KRIBB11: An HSF-1 inhibitor that can be used to demonstrate that the effects of this compound are dependent on HSF-1 activity.[13][14][15][16][17]
-
Structurally Similar Inactive Analog: If available, a structurally related but biologically inactive analog of this compound would be an ideal negative control to rule out effects due to the chemical scaffold itself. (Note: A publicly available, confirmed inactive analog of this compound is not readily identifiable from the search results).
-
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| No induction of Hsp70 expression after this compound treatment. | 1. Incorrect concentration of this compound: The EC50 is 4.6 μM; concentrations that are too low may not be effective. | 1. Perform a dose-response curve (e.g., 1-25 μM) to determine the optimal concentration for your cell type. |
| 2. Cell type variability: Different cell lines may have varying sensitivities to this compound. | 2. Test this compound in a cell line known to be responsive (e.g., HeLa) as a positive control. | |
| 3. Inactive this compound compound: Improper storage or handling may have degraded the compound. | 3. Verify the integrity of the this compound stock solution. | |
| High levels of cytotoxicity observed. | 1. Concentration of this compound is too high: Although reported to have low cytotoxicity, very high concentrations may be toxic. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range in your cell line. |
| 2. Off-target effects: At higher concentrations, off-target activities may contribute to cell death. | 2. Use the lowest effective concentration of this compound. Include a negative control compound to assess non-specific toxicity. | |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Cell density, passage number, and media composition can affect cellular responses. | 1. Standardize cell culture protocols. Ensure consistent cell density at the time of treatment. |
| 2. Instability of this compound in media: The compound may degrade over long incubation times. | 2. Prepare fresh dilutions of this compound for each experiment. Consider the stability of the compound in your specific culture media. | |
| Observed phenotype is not rescued by HSF-1 knockdown/inhibition. | 1. The phenotype is independent of HSF-1: this compound may have off-target effects that are responsible for the observed phenotype. | 1. Investigate other potential pathways (e.g., Nrf2, FOXO). Perform a broader selectivity screen if possible. |
| 2. Incomplete knockdown/inhibition of HSF-1: The method used to inhibit HSF-1 may not be sufficiently effective. | 2. Verify the efficiency of your HSF-1 knockdown or the activity of your HSF-1 inhibitor (e.g., KRIBB11). |
Quantitative Data Summary
| Compound | Target/Activity | EC50/IC50/Kd | Cell Line |
| This compound | Hsp70 Activation | 4.6 μM | HeLa |
| Geldanamycin | Hsp90 Binding | Kd = 1.2 μM | N/A |
| MG132 | Proteasome Inhibition | ~1 µM | HEK293T |
Key Experimental Protocols
HSF-1 Activity Luciferase Reporter Assay
This assay measures the transcriptional activity of HSF-1, a direct downstream target of the pathway activated by this compound.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or HeLa) in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Co-transfect cells with a firefly luciferase reporter plasmid containing a heat shock element (HSE) promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
This compound Treatment:
-
24 hours post-transfection, replace the media with fresh media containing various concentrations of this compound or controls (vehicle, heat shock as a positive control).
-
Incubate for the desired treatment duration (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in HSF-1 activity relative to the vehicle control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of this compound to its target protein(s) in a cellular context.
Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control for a specified time.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or other methods that do not denature proteins.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Detection:
-
Analyze the amount of soluble target protein (e.g., Hsp70) in the supernatant by Western blotting or other quantitative protein detection methods like ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Signaling Pathway and Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Activation of the heat shock transcription factor Hsf1 is essential for the full virulence of the fungal pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of geldanamycin–ferulic acid conjugate as a potent Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Development of the first geldanamycin-based HSP90 degraders [frontiersin.org]
- 7. Geldanamycin | HSP90 Inhibitors: R&D Systems [rndsystems.com]
- 8. Proteasome Inhibitors Alter Levels of Intracellular Peptides in HEK293T and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Proteasome Inhibitor MG132 is Toxic and Inhibits the Proliferation of Rat Neural Stem Cells but Increases BDNF Expression to Protect Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Heat Shock Factor 1 Signaling Decreases Hepatoblastoma Growth via Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. KRIBB11 inhibits HSP70 synthesis through inhibition of heat shock factor 1 function by impairing the recruitment of positive transcription elongation factor b to the hsp70 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KRIBB11 Exerts Anticancer Effects on A172 Glioblastoma Cells via the Cdh1/SKP2/p27 and HSF1/p53/p21 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ML346-Mediated Hsp70 Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Hsp70 induction using the small molecule activator ML346.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to induce Hsp70?
This compound is a small molecule activator of Heat Shock Factor 1 (HSF-1), a primary transcription factor for heat shock proteins (HSPs).[1][2] Under normal conditions, HSF-1 is kept in an inactive state in the cytoplasm through association with chaperone proteins like Hsp90.[2] this compound is thought to disrupt this interaction, leading to the trimerization of HSF-1, its translocation to the nucleus, and subsequent binding to Heat Shock Elements (HSEs) in the promoter region of the HSP70 gene, thereby initiating its transcription and leading to an increase in Hsp70 protein levels.[1][2][3]
Q2: What is the recommended concentration and treatment time for this compound?
The effective concentration of this compound can be cell-line dependent. The reported EC50 for Hsp70 induction in HeLa cells is 4.6 µM.[1] A common starting point for treatment is a concentration range of 5-10 µM for 16-24 hours. However, it is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. This compound has been shown to induce Hsp70 mRNA expression within hours, with protein levels increasing significantly after 16-24 hours of treatment.
Q3: Is this compound cytotoxic?
This compound has been reported to have low cytotoxicity in several cell lines at effective concentrations for Hsp70 induction.[4] However, it is always recommended to perform a cell viability assay (e.g., MTT or CCK-8 assay) in parallel with your Hsp70 induction experiment to ensure that the observed effects are not due to cellular toxicity.
Troubleshooting Guide: Why is this compound not inducing Hsp70 in my cell line?
If you are not observing the expected induction of Hsp70 after treating your cells with this compound, consider the following potential issues and troubleshooting steps.
Problem 1: Issues with the Compound
| Potential Cause | Troubleshooting Steps |
| Incorrect Storage or Handling | Ensure this compound is stored as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Compound Degradation | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. |
| Inaccurate Concentration | Verify the concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods. |
Problem 2: Suboptimal Experimental Conditions
| Potential Cause | Troubleshooting Steps |
| Inappropriate Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1, 5, 10, 25 µM) to determine the optimal concentration for your cell line. |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to identify the peak of Hsp70 induction. |
| Cell Culture Conditions | Ensure cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. High cell density can sometimes affect compound efficacy. |
| Serum Interactions | Components in the serum of your cell culture medium could potentially interact with this compound. Consider reducing the serum concentration during treatment, but be mindful of potential effects on cell viability. |
Problem 3: Cell Line-Specific Issues
| Potential Cause | Troubleshooting Steps |
| Low HSF-1 Expression | Check the basal expression level of HSF-1 in your cell line via Western blot. Cell lines with very low HSF-1 levels may show a blunted response. |
| Defective HSF-1 Signaling Pathway | The HSF-1 activation pathway may be compromised in your cell line. This could be due to mutations or altered expression of upstream regulators or co-factors. Consider using a positive control for HSF-1 activation, such as heat shock (e.g., 42°C for 1-2 hours followed by recovery), to confirm the integrity of the pathway. |
| Drug Efflux Pumps | Some cell lines express high levels of multidrug resistance (MDR) transporters (e.g., P-glycoprotein) that can actively pump out small molecules like this compound, preventing them from reaching their intracellular target. You can test for this by co-treating with an MDR inhibitor. |
| Rapid Compound Metabolism | Your cell line may metabolize this compound into an inactive form at a high rate. |
Problem 4: Technical Issues with Hsp70 Detection (Western Blot)
| Potential Cause | Troubleshooting Steps |
| Poor Antibody Quality | Use a well-validated primary antibody specific for Hsp70. Check the antibody datasheet for recommended applications and dilutions. Include a positive control lysate from cells known to express Hsp70 (e.g., heat-shocked cells). |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Inefficient Protein Transfer | Verify protein transfer from the gel to the membrane using Ponceau S staining. Optimize transfer conditions (time, voltage) for your specific protein size. |
| Issues with Blocking or Washing | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and ensure adequate washing to reduce background and non-specific bands.[5] |
| Low Protein Loading | Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg). Perform a protein concentration assay (e.g., BCA or Bradford) on your lysates. |
| Sample Degradation | Always prepare fresh lysates and add protease inhibitors to your lysis buffer to prevent protein degradation.[6] |
Experimental Protocols
Protocol 1: this compound Treatment of Cultured Cells
-
Cell Seeding: Seed your cells in a suitable culture plate (e.g., 6-well plate for Western blot analysis) and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
Protocol 2: Western Blotting for Hsp70 Detection
-
Sample Preparation: Mix your cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Hsp70 diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (or a fluorescently-labeled secondary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: For HRP-conjugated antibodies, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. For fluorescently-labeled antibodies, visualize using a suitable fluorescence imager.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Cell Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the same duration as your main experiment.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation
Table 1: Example Dose-Response Data for this compound Treatment
| This compound Concentration (µM) | Hsp70 Expression (Fold Change vs. Vehicle) | Cell Viability (%) |
| 0 (Vehicle) | 1.0 | 100 |
| 1 | 1.5 | 98 |
| 5 | 3.2 | 95 |
| 10 | 4.5 | 92 |
| 25 | 4.8 | 75 |
Visualizations
Caption: Signaling pathway of this compound-induced Hsp70 expression.
Caption: Troubleshooting workflow for lack of Hsp70 induction by this compound.
References
- 1. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HSF1 activators and how do they work? [synapse.patsnap.com]
- 3. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting | Tips & Tricks | StressMarq [stressmarq.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing ML346 Incubation Time for Maximum HSF-1 Activation
Welcome to the technical support center for the optimization of ML346-mediated Heat Shock Factor 1 (HSF-1) activation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate HSF-1?
A1: this compound is a novel small molecule activator of Heat Shock Protein 70 (Hsp70) that functions through a Heat Shock Factor 1 (HSF-1) dependent mechanism. This compound belongs to the barbituric acid scaffold. Unlike stress-induced activation (e.g., heat shock), this compound offers a chemical approach to induce the heat shock response, allowing for more controlled experimental conditions. The precise mechanism of how this compound leads to HSF-1 activation is an area of ongoing research, but it is known to induce the expression of HSF-1-dependent chaperones.
Q2: What is the optimal incubation time for this compound to achieve maximum HSF-1 activation?
A2: The optimal incubation time for this compound can vary depending on the cell type, experimental endpoint, and concentration of this compound used. While specific kinetic data for this compound is not extensively published, studies with other small molecule HSF-1 activators suggest that peak HSF-1 activation, as measured by the expression of downstream targets like Hsp70, typically occurs between 6 to 24 hours of incubation. It is highly recommended to perform a time-course experiment for your specific cell system to determine the optimal incubation period.
Q3: What is a recommended starting concentration for this compound?
A3: A typical starting concentration for this compound and other small molecule activators of HSF-1 is in the low micromolar range. Based on available data for similar compounds, a concentration range of 1 µM to 20 µM is a reasonable starting point for dose-response experiments. Always perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: How can I measure HSF-1 activation in my experiment?
A4: HSF-1 activation can be assessed through several methods:
-
Western Blotting: Measure the protein levels of downstream targets of HSF-1, such as Hsp70 and Hsp27. An increase in the expression of these proteins indicates HSF-1 activation.
-
Luciferase Reporter Assay: Use a reporter construct containing a heat shock element (HSE) driving the expression of a luciferase gene. Increased luciferase activity corresponds to increased HSF-1 transcriptional activity.
-
Quantitative PCR (qPCR): Measure the mRNA levels of HSF-1 target genes like HSPA1A (encoding Hsp70) and HSPB1 (encoding Hsp27).
-
HSF-1 Phosphorylation Analysis: Analyze the phosphorylation status of HSF-1 at specific residues (e.g., Ser326) by Western blot, as phosphorylation is a key step in its activation.
Q5: Is this compound stable in cell culture media?
Troubleshooting Guides
Issue 1: No or Low HSF-1 Activation Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM). |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 6, 8, 12, 24 hours) to identify the peak response time in your cell line. |
| Cell Line Insensitivity | Some cell lines may be less responsive to chemical inducers. Test a different cell line known to have a robust heat shock response or use a positive control such as heat shock (e.g., 42°C for 1 hour). |
| Inactive this compound Compound | Ensure the compound has been stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions. |
| Issues with Detection Assay | Troubleshoot your Western blot or luciferase assay protocol. Include positive and negative controls to validate the assay itself. |
Issue 2: High Cell Toxicity or Death
| Possible Cause | Troubleshooting Step |
| This compound Concentration is too High | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your cells. Use concentrations well below the toxic threshold for your HSF-1 activation experiments. |
| Off-Target Effects | This compound, being a barbituric acid derivative, may have off-target effects at higher concentrations. Lower the concentration and/or reduce the incubation time. Consider using a secondary, structurally different HSF-1 activator to confirm that the observed phenotype is due to HSF-1 activation. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and growth conditions between experiments. |
| Variability in this compound Preparation | Prepare a large batch of this compound stock solution to use across multiple experiments to minimize variability from weighing and dissolving the compound. |
| Assay Performance | Ensure consistent incubation times, reagent preparation, and reading parameters for your detection assays (Western blot, luciferase, etc.). |
Data Presentation
Table 1: Representative Dose-Response Data for a Small Molecule HSF-1 Activator
This table provides example data for HSF-1 activation (measured by a luciferase reporter assay) at various concentrations of a hypothetical small molecule activator similar to this compound after a 24-hour incubation.
| Concentration (µM) | Fold Induction of Luciferase Activity (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 5 | 8.2 ± 0.9 |
| 10 | 15.6 ± 1.8 |
| 20 | 12.1 ± 1.5 |
| 50 | 7.5 ± 1.1 (potential toxicity) |
Table 2: Representative Time-Course Data for a Small Molecule HSF-1 Activator
This table shows example data for Hsp70 protein expression (measured by densitometry from a Western blot and normalized to a loading control) at different time points after treatment with 10 µM of a hypothetical small molecule activator.
| Incubation Time (hours) | Relative Hsp70 Protein Level (Mean ± SD) |
| 0 | 1.0 ± 0.1 |
| 2 | 1.8 ± 0.2 |
| 4 | 3.5 ± 0.4 |
| 8 | 7.2 ± 0.8 |
| 16 | 10.5 ± 1.2 |
| 24 | 8.9 ± 1.0 |
Experimental Protocols
Protocol 1: Western Blot for Hsp70 and Hsp27
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a protein ladder.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp70 (e.g., 1:1000 dilution) and Hsp27 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 2: HSF-1 Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with an HSE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle-treated control.
Visualizations
Caption: HSF-1 activation signaling pathway.
Caption: Experimental workflow for optimizing this compound incubation.
how to minimize ML346 degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of ML346, a potent activator of Heat Shock Protein 70 (Hsp70) expression and Heat Shock Factor 1 (HSF-1) activity. Proper handling and experimental design are crucial to ensure the compound's stability and the reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results are often linked to the degradation of this compound. This compound belongs to the barbituric acid scaffold, which can be susceptible to degradation under certain experimental conditions. Refer to the troubleshooting guide below for potential causes and solutions.
Q2: How should I store this compound powder and stock solutions?
A2: For optimal stability, follow the storage recommendations summarized in the table below. In general, store the solid powder at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water and ethanol. Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental buffer immediately before use. Ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control.
Q4: I'm observing cytotoxicity in my cell-based assays. Is this compound toxic?
A4: While this compound is reported to have low cytotoxicity at its effective concentrations, high concentrations or degradation products could potentially lead to adverse cellular effects. Ensure you are using the recommended concentration range (EC50 is approximately 4.6 µM for Hsp70 induction) and that your this compound has not degraded. Always perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide: this compound Degradation
| Symptom | Potential Cause | Recommended Solution |
| Loss of compound activity over time in aqueous buffer. | Hydrolysis of the barbituric acid ring. Barbituric acid derivatives can be prone to hydrolysis, particularly in neutral to alkaline solutions. | Prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods. If long-term incubation is necessary, consider performing stability tests of this compound in your specific buffer at various time points. |
| Variable results in experiments conducted under bright light. | Photodegradation. Compounds with a barbituric acid scaffold can be sensitive to UV light, leading to photochemical degradation and ring opening. | Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure of your experimental setup to direct light, especially during long incubations. |
| Precipitate formation upon dilution into aqueous buffer. | Poor aqueous solubility. this compound is insoluble in water. Adding a concentrated DMSO stock directly to an aqueous buffer can cause the compound to precipitate out of solution. | To improve solubility upon dilution, vortex the solution while adding the this compound stock. Consider using a buffer containing a small percentage of serum or a non-ionic surfactant like Pluronic F-68, if compatible with your experiment, to help maintain solubility. |
| Inconsistent results between different batches of this compound. | Variability in compound purity or degradation during storage. | Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data. Always store the compound as recommended and monitor for any changes in appearance (e.g., color change) of the solid or solutions. |
Data Presentation: this compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₄ | Selleck Chemicals |
| Molecular Weight | 272.26 g/mol | Selleck Chemicals |
| CAS Number | 100872-83-1 | Selleck Chemicals |
| EC₅₀ for Hsp70 | 4.6 µM | MedchemExpress |
| Solubility | DMSO: 27 mg/mL (99.16 mM) | Selleck Chemicals |
| Water: Insoluble | Selleck Chemicals | |
| Ethanol: Insoluble | Selleck Chemicals | |
| Storage (Solid) | -20°C for long-term | General Recommendation |
| Storage (DMSO Stock) | -20°C for up to 1 month | MedchemExpress |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until all the solid is dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C.
Protocol 2: Minimizing Degradation During a Cell-Based Experiment
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Immediately before adding to your cells, prepare the final working concentration by diluting the DMSO stock into your pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while vortexing to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your this compound-treated samples.
-
Incubation: During incubation, protect the cell culture plates from direct light, especially for long-term experiments.
-
Data Analysis: When analyzing your results, compare the effects of this compound to the vehicle control to account for any effects of the solvent.
Visualizations
Caption: Workflow for minimizing this compound degradation during experiments.
Caption: this compound-induced activation of the HSF-1 signaling pathway.
Technical Support Center: Troubleshooting ML346 in Proteostasis Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with ML346 in proteostasis assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in proteostasis?
This compound is a novel small molecule modulator of proteostasis that belongs to the barbituric acid scaffold. Its primary mechanism of action is the activation of Heat Shock Protein 70 (Hsp70).[1] This activation is achieved through the induction of Heat Shock Factor 1 (HSF-1) dependent chaperone expression. The pathway involves FOXO, HSF-1, and Nrf2, ultimately leading to restored protein folding in models of conformational diseases.[1]
Q2: What are the expected outcomes of this compound treatment in a typical proteostasis assay?
Given that this compound activates Hsp70 expression, the expected outcomes in cellular assays include:
-
Increased stability of target proteins: As measured by Cellular Thermal Shift Assay (CETSA), an increase in the melting temperature (Tm) of a target protein is anticipated.
-
Reduced protein aggregation: Assays monitoring protein aggregation should show a decrease in aggregate formation.
-
Altered ubiquitination status: Depending on the target protein and its degradation pathway, changes in ubiquitination levels may be observed, often a decrease if the protein is stabilized.
Q3: Are there any known off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented in publicly available literature, it is crucial to consider that any small molecule can have unintended interactions. It is recommended to include appropriate controls to mitigate and identify potential off-target effects in your experiments.
Troubleshooting Guide
This guide addresses common unexpected results encountered when using this compound in proteostasis assays.
Issue 1: No change or decrease in target protein stability in a Cellular Thermal Shift Assay (CETSA).
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for this compound in your specific cell line and for your protein of interest. |
| Cell Line Specific Effects | The cellular response to this compound can vary between cell lines. Test the effect of this compound in a different cell line known to be responsive to proteostasis modulators. |
| Target Protein is Not an Hsp70 Substrate | Confirm through literature or co-immunoprecipitation experiments whether your protein of interest interacts with Hsp70. If not, this compound may not directly affect its stability. |
| This compound Degraded or Inactive | Ensure the proper storage and handling of the this compound compound. Use a fresh stock and verify its purity if possible. |
| Experimental Artifacts in CETSA | Review and optimize your CETSA protocol, including heating times, lysis conditions, and detection methods.[2] |
Logical Workflow for Troubleshooting Issue 1
Caption: Troubleshooting workflow for unexpected CETSA results.
Issue 2: Increased or unchanged protein ubiquitination after this compound treatment.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Indirect Effects on the Ubiquitin-Proteasome System (UPS) | This compound's activation of stress responses might indirectly affect the UPS. Investigate the expression levels of key UPS components. |
| Protein is Targeted for Degradation by a Different Pathway | The target protein may be degraded through an alternative pathway (e.g., autophagy) that is not directly affected by Hsp70 stabilization in the same manner. |
| Complex Regulation of Target Protein | The ubiquitination of your target protein might be regulated by multiple signals, and the stabilizing effect of Hsp70 activation by this compound may be secondary to a stronger degradation signal. |
| Artifacts in Ubiquitination Assay | Ensure your ubiquitination assay protocol includes appropriate controls, such as proteasome inhibitors (e.g., MG132), to confirm that the observed ubiquitination is proteasome-dependent.[3][4] |
Signaling Pathway Implicated in Issue 2
Caption: this compound's intended effect on protein stability and degradation.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from standard CETSA methodologies.[2][5]
-
Cell Culture and Treatment: Plate cells to achieve 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control for the optimized duration.
-
Harvesting: Harvest cells by scraping and wash with PBS. Resuspend the cell pellet in a suitable buffer with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate soluble proteins from aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Collect the supernatant and analyze the amount of soluble target protein by Western blot or other quantitative methods.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve and determine the melting temperature (Tm).
In Vivo Ubiquitination Assay Protocol
This protocol is a generalized procedure for detecting protein ubiquitination in cultured cells.[3][4][6]
-
Transfection: Transfect cultured cells with plasmids expressing your protein of interest (with an epitope tag) and a tagged version of ubiquitin (e.g., HA-Ub).
-
Treatment: Treat the cells with this compound or vehicle control. It is often advisable to also treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Lysis: Lyse the cells in a denaturing lysis buffer (e.g., containing 1-2% SDS) to disrupt protein-protein interactions.
-
Dilution and Immunoprecipitation: Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration and then immunoprecipitate the protein of interest using an antibody against its epitope tag.
-
Washing: Wash the immunoprecipitates extensively to remove non-specific binding.
-
Elution and Detection: Elute the proteins from the beads and analyze by Western blot using an antibody against the ubiquitin tag (e.g., anti-HA). The presence of a smear or ladder of higher molecular weight bands indicates ubiquitination.
Experimental Workflow for Ubiquitination Assay
Caption: Workflow for an in vivo ubiquitination assay.
References
- 1. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
improving the reproducibility of ML346-based experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving ML346, a novel modulator of proteostasis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an activator of Heat Shock Protein 70 (Hsp70) expression and Heat Shock Factor 1 (HSF-1) activity.[1] It modulates cellular proteostasis, which is the process of maintaining protein homeostasis.[2] this compound induces the expression of chaperones dependent on HSF-1, which helps in the proper folding of proteins.[2] Its effects are mediated through mechanisms that involve FOXO, HSF-1, and Nrf2.[2]
Q2: How should I prepare and store this compound for in vitro experiments?
For in vitro use, this compound can be dissolved in DMSO.[1] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[1] When preparing working solutions, it is recommended to dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
Q3: What are the known off-target effects of this compound?
While this compound is known as an Hsp70 activator, it is important to consider potential off-target effects. Some studies suggest that compounds with similar mechanisms of inducing ferroptosis may not directly inhibit GPX4 as initially thought, but could potentially interact with other proteins like thioredoxin reductase (TXNRD1). Researchers should include appropriate controls to validate that the observed effects are due to the intended mechanism of action.
Q4: Can this compound induce a specific type of cell death?
Recent evidence suggests that the broader class of compounds to which this compound may belong can induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. When designing experiments, it is advisable to include assays to detect markers of ferroptosis, such as lipid ROS generation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent results between experiments | Variability in this compound stock solution: Degradation of the compound over time or improper storage. | Prepare fresh stock solutions of this compound in DMSO regularly. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Cell passage number: High passage numbers can lead to phenotypic drift and altered cellular responses. | Use cells with a consistent and low passage number for all experiments. | |
| Variations in cell density at the time of treatment: Cell density can influence the cellular response to drug treatment. | Ensure consistent cell seeding density across all wells and experiments. | |
| Low or no observable effect of this compound | Insufficient concentration or incubation time: The concentration of this compound or the duration of treatment may not be optimal for the cell line being used. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay. |
| Poor solubility of this compound in culture medium: The compound may precipitate out of solution, reducing its effective concentration. | Ensure the final DMSO concentration is low and compatible with your cell line. Visually inspect the medium for any signs of precipitation after adding this compound. | |
| Unexpected cytotoxicity | High DMSO concentration: The vehicle used to dissolve this compound can be toxic to cells at high concentrations. | Include a vehicle control (DMSO alone) in your experiments at the same concentration used for this compound treatment. Keep the final DMSO concentration below 0.5%. |
| Off-target effects: this compound may have unintended effects on cellular pathways other than the heat shock response. | Perform rescue experiments with inhibitors of other potential pathways (e.g., ferroptosis inhibitors like ferrostatin-1) to determine if the observed cytotoxicity is due to off-target effects. | |
| Difficulty in detecting HSF1, Nrf2, or FOXO activation | Suboptimal antibody for Western blot: The antibody may not be specific or sensitive enough to detect the protein of interest. | Validate your antibodies using positive and negative controls. Refer to literature for antibodies that have been successfully used to detect these proteins. |
| Incorrect subcellular fractionation: For transcription factors like Nrf2 and FOXO, activation often involves nuclear translocation. Improper separation of nuclear and cytoplasmic fractions can lead to inaccurate results. | Use a reliable subcellular fractionation protocol and include markers for both nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions to verify the purity of your extracts. |
Quantitative Data
| Parameter | Value | Cell Line | Reference |
| EC50 for Hsp70 activation | 4.6 µM | HeLa | [1] |
| Solubility in DMSO | ≥ 12.5 mg/mL (45.91 mM) | N/A | |
| In vivo formulation | ≥ 1.25 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in saline) | N/A | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for HSF1 and Nrf2 Activation
This protocol is for detecting the activation of HSF1 and Nrf2 by observing their increased expression or nuclear translocation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Subcellular fractionation kit (optional, for nuclear translocation)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HSF1, anti-Nrf2, anti-GAPDH, anti-Lamin B1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer. For nuclear translocation, perform subcellular fractionation according to the manufacturer's protocol.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Use GAPDH as a loading control for whole-cell lysates and Lamin B1 for nuclear fractions.
Visualizations
Caption: Signaling pathway activated by this compound.
Caption: A general workflow for this compound experiments.
References
Technical Support Center: Addressing Variability in Cellular Response to ML346
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in cellular response to ML346, a known activator of Heat Shock Protein 70 (Hsp70).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small molecule activator of Hsp70 expression. It functions by inducing the activity of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the heat shock response. This leads to the increased expression of Hsp70 and other heat shock proteins like Hsp40 and Hsp27. The signaling pathway involves the modulation of FOXO and Nrf2 pathways.[1]
Q2: I am observing inconsistent Hsp70 induction with this compound between experiments. What are the potential causes?
Variability in Hsp70 induction with this compound can arise from several factors:
-
Cellular State: The growth phase and confluence of your cell culture can significantly impact the response. Cells that are actively proliferating may respond differently than quiescent or overly confluent cells.[2]
-
Cell Line Specificity: Different cell lines possess varying basal levels of Hsp70 and may have distinct sensitivities to HSF-1 activation.
-
Experimental Conditions: Minor variations in incubation time, this compound concentration, and serum concentration in the culture medium can lead to inconsistent results.
-
Compound Stability and Storage: Improper storage of the this compound stock solution can lead to degradation and reduced potency. It is recommended to store stock solutions at -20°C for up to a year and at -80°C for up to two years.[3]
Q3: How does the choice of cell line affect the experimental outcome with this compound?
The cellular context is critical. Different cancer cell lines, for instance, have unique genetic backgrounds and signaling pathway activities that can influence their response to Hsp70 induction. Some cell lines may have a more robust heat shock response pathway, leading to a stronger induction of Hsp70 upon this compound treatment. It is advisable to perform a pilot experiment with a few different cell lines to determine the most suitable model for your research question.
Q4: What is the recommended concentration range and incubation time for this compound treatment?
The effective concentration of this compound can vary between cell lines. A good starting point is to perform a dose-response experiment. Based on available data, this compound has an EC50 of 4.6 μM for Hsp70 induction in HeLa cells.[3] A typical concentration range for initial experiments could be 1 µM to 25 µM.
Regarding incubation time, Hsp70 mRNA levels can be significantly increased as early as 6 hours post-treatment. Protein levels will subsequently rise, with detectable increases often observed within 24 hours. A time-course experiment (e.g., 6, 12, 24, and 48 hours) is recommended to determine the optimal time point for your specific cell line and endpoint.
Troubleshooting Guides
Issue 1: Low or No Hsp70 Induction Observed
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.5 µM to 50 µM) to determine the optimal concentration for your cell line. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak Hsp70 induction time point. |
| Cell Line Insensitivity | Consider testing a different cell line. Some cell lines may have a blunted heat shock response. Research the basal Hsp70 expression levels in your chosen cell line. |
| Degraded this compound Stock | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C or -80°C).[3] |
| High Cell Density | Ensure cells are in the exponential growth phase and not overly confluent. High cell density can lead to nutrient depletion and altered cellular responses.[4] |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Seeding Density | Optimize and standardize your cell seeding protocol to ensure a consistent number of cells per well or dish for each experiment.[4][5][6] |
| Variable Serum Concentration | Use a consistent batch and concentration of serum in your cell culture medium, as serum components can influence cellular signaling pathways. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of your plates for critical experiments or ensure they are filled with media to maintain humidity. |
| Pipetting Inaccuracies | Ensure accurate and consistent pipetting of this compound and other reagents. Calibrate your pipettes regularly. |
| Inconsistent Incubation Conditions | Maintain consistent temperature and CO2 levels in your incubator throughout the experiment. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp70 Induction
This protocol outlines the steps for detecting Hsp70 protein levels in cell lysates following this compound treatment.
1. Cell Seeding and Treatment:
- Seed your chosen cell line (e.g., HeLa, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the predetermined optimal time.
2. Cell Lysis:
- Wash cells twice with ice-cold PBS.
- Add 100-200 µL of ice-cold RIPA lysis buffer containing protease inhibitors to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
- Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
- Run the gel to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against Hsp70 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Normalize Hsp70 band intensity to a loading control (e.g., GAPDH, β-actin).
Protocol 2: Quantitative PCR (qPCR) for Hsp70 (HSPA1A) mRNA Expression
This protocol details the measurement of Hsp70 mRNA levels in response to this compound treatment.
1. Cell Seeding and Treatment:
- Follow the same procedure as in Protocol 1 for cell seeding and treatment.
2. RNA Extraction:
- Wash cells once with ice-cold PBS.
- Lyse cells directly in the well using a suitable lysis buffer from an RNA extraction kit (e.g., TRIzol or a column-based kit).
- Extract total RNA according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
- Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
4. qPCR Reaction:
- Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for Hsp70 (gene name: HSPA1A) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
- Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Include a melt curve analysis to verify the specificity of the amplified product.
5. Data Analysis:
- Determine the cycle threshold (Ct) values for both the target gene (HSPA1A) and the reference gene.
- Calculate the relative expression of HSPA1A using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.
Quantitative Data Summary
The following tables summarize expected quantitative data based on available literature. Note that these values can vary depending on the specific experimental conditions and cell line used.
Table 1: Expected Fold Change in Hsp70 (HSPA1A) mRNA Expression in HeLa Cells after 6 hours of this compound Treatment
| This compound Concentration (µM) | Expected Fold Change (vs. Vehicle) |
| 1 | ~1.5 - 2.0 |
| 5 | ~2.0 - 3.0 |
| 10 | ~2.5 - 4.0 |
| 25 | ~3.0 - 5.0 |
Note: Data is illustrative and based on the reported 2.4-fold increase in Hsp70 mRNA in HeLa cells.[3]
Table 2: Expected Fold Change in Hsp70 Protein Expression in MCF-7 Cells after 24 hours of this compound Treatment
| This compound Concentration (µM) | Expected Fold Change (vs. Vehicle) |
| 1 | ~1.2 - 1.8 |
| 5 | ~1.5 - 2.5 |
| 10 | ~2.0 - 3.5 |
| 25 | ~2.5 - 4.5 |
Note: This is an estimated range, and empirical determination is recommended.
Visualizations
Caption: Simplified signaling pathway of this compound-induced Hsp70 expression.
References
- 1. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of HSP70 gene expression by the antiproliferative prostaglandin PGA2: a growth-dependent response mediated by activation of heat shock transcription factor [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
Technical Support Center: ML346 and Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using ML346 in fluorescence-based assays. This compound is a novel modulator of proteostasis, and understanding its potential for interference in fluorescent assays is critical for obtaining accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule activator of Heat Shock Protein 70 (Hsp70) expression and Heat Shock Factor 1 (HSF-1) activity. It belongs to the barbituric acid scaffold. This compound has been shown to induce the expression of various heat shock proteins, including Hsp70, Hsp40, and Hsp27, which are crucial for protein folding and cellular homeostasis. By activating these cellular stress responses, this compound can help restore protein folding in models of conformational diseases. Its mechanism involves the FOXO, HSF-1, and Nrf2 pathways.
Q2: Can this compound interfere with my fluorescence-based assay?
Yes, there is a potential for interference. This compound is a chemical compound with specific absorbance properties that could affect the readout of a fluorescence assay. The two primary mechanisms of interference are:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for your fluorophore, leading to artificially high signal.
-
Quenching: The compound may absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore, leading to an artificially low signal. This is also known as the "inner filter effect."
Q3: What are the known spectral properties of this compound?
Published data indicates that this compound has two absorbance maxima. This information is critical for assessing potential interference.
| Property | Wavelength (nm) |
| Absorbance Maximum 1 | 260 |
| Absorbance Maximum 2 | 412 |
Data sourced from Cayman Chemical.
Troubleshooting Guides
If you are experiencing unexpected results in your fluorescence-based assay when using this compound, consider the following troubleshooting steps.
Issue 1: Lower-than-expected fluorescence signal.
This could be due to quenching or the inner filter effect, where this compound absorbs the excitation or emission light.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low fluorescence signal.
Experimental Protocol: Assessing the Inner Filter Effect
-
Prepare a solution of this compound at the final concentration used in your assay, in the same assay buffer.
-
Use a spectrophotometer to measure the absorbance of the this compound solution across a wavelength range that includes your fluorophore's excitation and emission maxima.
-
Analyze the data: If you observe significant absorbance at either the excitation or emission wavelength, the inner filter effect is a likely cause of your reduced signal.
Issue 2: Higher-than-expected fluorescence signal.
This could be due to the intrinsic fluorescence (autofluorescence) of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high fluorescence signal.
Experimental Protocol: Checking for Autofluorescence
-
Prepare a sample containing only this compound at the final assay concentration in the assay buffer.
-
Prepare a 'buffer-only' blank.
-
Measure the fluorescence of the this compound sample and the blank using the same instrument settings (excitation and emission wavelengths, gain, etc.) as your main experiment.
-
Analyze the data: If the fluorescence of the this compound sample is significantly higher than the blank, the compound is autofluorescent under your experimental conditions.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound, which is important context for designing experiments and interpreting results.
Caption: this compound signaling pathway.
By understanding the potential for interference and following these troubleshooting guidelines, researchers can mitigate the impact of this compound on their fluorescence-based assays and ensure the integrity of their data.
Validation & Comparative
A Comparative Guide to the Efficacy of HSF-1 Activators: Benchmarking ML346
For Researchers, Scientists, and Drug Development Professionals
The activation of Heat Shock Factor 1 (HSF-1) is a promising therapeutic strategy for a range of human diseases, including neurodegenerative disorders and cancer. HSF-1 is the master transcriptional regulator of the heat shock response, a crucial cellular mechanism for maintaining protein homeostasis (proteostasis). A variety of small molecules have been identified as HSF-1 activators, each with distinct mechanisms and potencies. This guide provides a comparative analysis of the efficacy of various HSF-1 activators, with a special focus on the novel compound ML346.
Overview of HSF-1 Activation
Under normal physiological conditions, HSF-1 is maintained in an inactive monomeric state through its association with chaperone proteins, primarily Heat Shock Protein 90 (HSP90).[1] Upon cellular stress, such as heat shock or exposure to proteotoxic agents, HSF-1 is released from this inhibitory complex, trimerizes, and translocates to the nucleus.[1] There, it binds to heat shock elements (HSEs) in the promoter regions of its target genes, leading to the increased expression of heat shock proteins (HSPs), which act as molecular chaperones to refold or degrade misfolded proteins.
This guide leverages data from a comprehensive study by Steurer et al. (2022), which quantitatively compared 26 HSF-1 activators using a dual-luciferase reporter assay in a stable HEK293 cell line (X9-12H) expressing firefly luciferase under the control of an HSE-containing promoter.[2] While this compound was not included in this specific study, we will discuss its known mechanism and effects based on available literature.
Quantitative Comparison of HSF-1 Activators
The following table summarizes the quantitative data on the efficacy of various HSF-1 activators as determined by a luciferase reporter assay. The potency of each compound is represented by its half-maximal effective concentration (EC50), and the maximum fold induction of luciferase activity is also provided.
| Compound | Class | Target/Mechanism | EC50 (µM) | Max. Fold Induction |
| HSP90 Inhibitors | ||||
| Geldanamycin | Ansamycin | HSP90 N-terminus | 0.04 | 15.1 |
| 17-AAG | Ansamycin | HSP90 N-terminus | 0.03 | 14.5 |
| 17-DMAG | Ansamycin | HSP90 N-terminus | 0.02 | 16.2 |
| BIIB021 | Purine-scaffold | HSP90 N-terminus | 0.05 | 14.8 |
| NVP-AUY922 | Resorcinol | HSP90 N-terminus | 0.01 | 16.8 |
| Natural Compounds | ||||
| Celastrol | Triterpenoid | Covalent inhibitor of HSP90 and other proteins | 0.5 | 12.3 |
| Withaferin A | Withanolide | Covalent inhibitor of multiple proteins | 0.8 | 9.8 |
| Zerumbone | Humulane | Michael acceptor, reacts with multiple proteins | 1.2 | 8.5 |
| Curcumin | Polyphenol | Multiple targets | >10 | <2 |
| Resveratrol | Stilbenoid | Multiple targets | >10 | <2 |
| Other Synthetic Compounds | ||||
| HSF1A | Small molecule | Direct HSF-1 activator | 1.5 | 10.2 |
| S-8 | Small molecule | Unknown | 2.5 | 7.5 |
| Riluzole | Benzothiazole | Multiple targets | >10 | <2 |
Data adapted from Steurer et al., 2022. The study utilized a dual-luciferase reporter assay in X9-12H cells.
This compound: A Novel HSF-1 Activator with a Unique Mechanism
This compound is a novel small molecule activator of the heat shock response that was identified through a high-throughput screen for inducers of Hsp70 expression. Unlike many other HSF-1 activators that function by inhibiting HSP90, this compound appears to act through a distinct mechanism.
While detailed quantitative data from a comparable luciferase reporter assay is not yet available for a direct comparison, studies have shown that this compound induces HSF-1-dependent chaperone expression. Its mechanism is believed to involve the activation of the Forkhead box protein O (FOXO) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways, which then leads to the activation of HSF-1.[3][4][5][6] This multi-pathway activation suggests that this compound may have a broader and potentially more nuanced effect on cellular proteostasis.
Further research is required to determine the precise EC50 and maximal induction of HSF-1 activity by this compound in a standardized assay to allow for a direct and quantitative comparison with other known activators.
Signaling Pathways and Experimental Workflows
To visualize the key processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. youtube.com [youtube.com]
- 2. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NRF2 transcriptionally activates the heat shock factor 1 promoter under oxidative stress and affects survival and migration potential of MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Confirming On-Target Effects of ML346: A Comparative Guide to siRNA-Mediated Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using small interfering RNA (siRNA) to confirm the on-target effects of ML346, a known activator of Heat Shock Factor 1 (HSF1) and subsequent expression of Heat Shock Protein 70 (Hsp70). We will explore experimental workflows, present data in a comparative format, and detail methodologies for key experiments. This guide will also touch upon alternative methods for target validation, offering a broader perspective for robust scientific inquiry.
Introduction to this compound and the Importance of Target Validation
This compound is a small molecule that has been identified as an activator of the heat shock response (HSR), a critical cellular pathway for maintaining protein homeostasis (proteostasis). It functions by activating HSF1, the master transcriptional regulator of the HSR, leading to the increased expression of chaperones like Hsp70. This activity makes this compound a valuable tool for studying proteostasis and a potential therapeutic agent for diseases associated with protein misfolding.
However, as with any small molecule, it is crucial to confirm that its observed biological effects are a direct result of its interaction with the intended target (on-target effects) and not due to unintended interactions with other cellular components (off-target effects). siRNA-mediated gene silencing is a powerful and widely used technique to validate the on-target effects of small molecules like this compound. By specifically knocking down the expression of the putative target, in this case, HSF1, we can assess whether the effects of this compound are diminished or abolished.
Comparison of Expected Outcomes: this compound Treatment with and without HSF1 Knockdown
The central hypothesis for validating the on-target effects of this compound is that its ability to induce Hsp70 and protect against proteotoxic stress is dependent on the presence of HSF1. The following table summarizes the expected outcomes of key experiments in cells treated with this compound in the presence of a control siRNA versus an siRNA targeting HSF1.
| Experimental Readout | Control siRNA + this compound | HSF1 siRNA + this compound | Interpretation of a Positive Result |
| HSF1 mRNA Levels | Unchanged | Significantly Reduced | Confirms successful knockdown of HSF1 mRNA by the specific siRNA. |
| HSF1 Protein Levels | Unchanged | Significantly Reduced | Confirms successful knockdown of HSF1 protein. |
| Hsp70 mRNA Levels | Significantly Increased | No significant increase | Indicates that this compound-mediated induction of Hsp70 transcription is dependent on HSF1. |
| Hsp70 Protein Levels | Significantly Increased | No significant increase | Confirms that the increase in Hsp70 protein is a direct consequence of HSF1 activation by this compound. |
| HSF1 Activity (Luciferase Reporter Assay) | Significantly Increased | No significant increase | Demonstrates that this compound's activation of the HSR is mediated through HSF1. |
| Proteasome Activity | May show modest changes | Baseline activity | Suggests this compound's primary effect is on the chaperone network rather than direct proteasome activation. |
| Aggresome Formation (under proteotoxic stress) | Reduced | Unchanged or Increased | Indicates that the protective effect of this compound against protein aggregation is HSF1-dependent. |
| Cell Viability (under proteotoxic stress) | Increased | No significant increase | Confirms that the cytoprotective effects of this compound are mediated through the HSF1 pathway. |
Experimental Workflows
To achieve the results outlined above, a series of well-controlled experiments are necessary. The following diagrams illustrate the logical flow of these experiments.
Experimental workflow for siRNA-mediated target validation of this compound.
Signaling Pathway of this compound Action
This compound is proposed to activate HSF1, which then translocates to the nucleus, binds to Heat Shock Elements (HSEs) in the promoter regions of target genes, and initiates the transcription of heat shock proteins, most notably Hsp70.
Simplified signaling pathway of this compound-induced heat shock response.
Detailed Experimental Protocols
siRNA Transfection
Objective: To specifically knockdown the expression of HSF1 in a cell line of interest (e.g., HeLa cells).
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Control siRNA (non-targeting)
-
HSF1-specific siRNA
-
6-well tissue culture plates
Protocol:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 10-50 nM of siRNA (final concentration) in 250 µL of Opti-MEM. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with this compound treatment and subsequent assays. The optimal knockdown time should be determined empirically.
This compound Treatment
Objective: To treat siRNA-transfected cells with this compound to assess its HSF1-dependent activity.
Materials:
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
Protocol:
-
After the desired siRNA incubation period (e.g., 48 hours), remove the transfection medium from the cells.
-
Add fresh complete cell culture medium containing the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6-24 hours) before harvesting for downstream analysis.
Quantitative PCR (qPCR)
Objective: To quantify the mRNA levels of HSF1 and Hsp70.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HSF1, Hsp70, and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
RNA Extraction: Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Western Blotting
Objective: To detect and quantify the protein levels of HSF1 and Hsp70.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HSF1, anti-Hsp70, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels, normalized to the loading control.
HSF1 Activity Luciferase Reporter Assay
Objective: To measure the transcriptional activity of HSF1.
Materials:
-
Luciferase reporter plasmid containing Heat Shock Elements (HSEs) upstream of a luciferase gene (e.g., pGL4.41[luc2P/HSE/Hygro])
-
A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase)
-
Transfection reagent for plasmids (e.g., Lipofectamine 3000)
-
Dual-luciferase reporter assay system
Protocol:
-
Co-transfection: Co-transfect cells with the HSE-luciferase reporter plasmid and the control plasmid.
-
siRNA Transfection and this compound Treatment: After plasmid transfection (e.g., 24 hours), perform siRNA transfection and this compound treatment as described above.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Alternative Methods for On-Target Validation
While siRNA is a powerful tool, it's important to consider its potential off-target effects. Therefore, complementing siRNA studies with other target validation methods is highly recommended.
| Method | Principle | Advantages | Disadvantages |
| CRISPR/Cas9 Gene Editing | Permanent gene knockout or mutation of the target gene. | Complete and permanent loss of function; high specificity. | Can be more time-consuming to generate stable knockout cell lines; potential for off-target gene editing. |
| Rescue Experiments | Co-transfection of an siRNA-resistant version of the target gene along with the siRNA. | Provides strong evidence for on-target effects by restoring the phenotype. | Requires molecular cloning to generate the resistant construct. |
| Affinity-Based Pull-Downs | Using a tagged version of the small molecule to pull down its binding partners from cell lysates. | Can identify direct binding partners. | Requires chemical modification of the small molecule, which may alter its activity; can have non-specific binding. |
| Thermal Proteome Profiling (TPP) | Measures the change in thermal stability of proteins upon ligand binding. | Does not require modification of the small molecule; can be performed in live cells. | Technically demanding and requires specialized equipment and data analysis. |
| Use of Structurally Distinct Analogs | Testing multiple small molecules that are structurally different but target the same protein. | If multiple distinct compounds produce the same phenotype, it strengthens the on-target hypothesis. | Relies on the availability of such analogs. |
Conclusion
Confirming the on-target effects of small molecules like this compound is a critical step in drug discovery and chemical biology research. The use of siRNA to specifically knockdown the expression of the putative target, HSF1, provides a robust and widely accepted method for this purpose. By combining molecular biology techniques such as qPCR and Western blotting with functional assays like luciferase reporter and cell viability assays, researchers can confidently establish the mechanism of action of this compound. Furthermore, complementing these studies with alternative target validation methods will provide a more comprehensive and definitive understanding of the compound's on-target engagement and biological activity. This rigorous approach is essential for the continued development of this compound and other promising small molecule modulators of cellular pathways.
A Comparative Guide to ML346 and Other Small Molecule Chaperone Inducers
For Researchers, Scientists, and Drug Development Professionals
The accumulation of misfolded proteins is a hallmark of numerous debilitating diseases, including neurodegenerative disorders and cystic fibrosis. Small molecule chaperone inducers, which enhance the cellular protein folding capacity, represent a promising therapeutic strategy. This guide provides a comparative overview of ML346, a novel activator of the heat shock response, and other notable small molecule chaperone inducers, with a focus on experimental data and methodologies.
Introduction to Small Molecule Chaperone Inducers
Small molecule chaperone inducers are compounds that upregulate the expression and activity of molecular chaperones, the cell's natural machinery for protein folding. These can be broadly categorized into pharmacological chaperones, which bind to and stabilize specific mutant proteins, and chemical chaperones or proteostasis regulators, which have a broader effect on the cellular environment to facilitate protein folding. This compound falls into the latter category, acting as an activator of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the heat shock response.
This compound: A Novel Hsp70 Activator
This compound is a potent activator of Heat Shock Protein 70 (Hsp70) expression and HSF-1 activity.[1][2][3] It has been shown to restore protein folding in various models of protein conformational diseases without significant cytotoxicity.[1][4] this compound induces a specific increase in the genes and protein effectors of the heat shock response (HSR), including the chaperones Hsp70, Hsp40, and Hsp27.[1]
Comparison with Other Chaperone Inducers
A direct quantitative comparison of this compound with other chaperone inducers in the same experimental systems is limited in the currently available literature. However, we can compare its known activity with that of 4-phenylbutyrate (4-PBA), a well-characterized chemical chaperone.
Table 1: Quantitative Comparison of this compound and 4-Phenylbutyrate (4-PBA)
| Feature | This compound | 4-Phenylbutyrate (4-PBA) |
| Mechanism of Action | Activator of HSF-1, leading to increased expression of Hsp70, Hsp40, and Hsp27.[1][4] | Chemical chaperone; reduces ER stress and improves protein folding and trafficking. |
| Potency (Hsp70 Induction) | EC50 = 4.6 µM in a HeLa cell-based Hsp70 promoter-luciferase reporter assay.[1][2][3][4] | Induces Hsp70 expression, but a direct EC50 for this effect is not consistently reported. One study showed a ~2.5-fold increase in Hsp70 expression in cystic fibrosis epithelial cells after 24 hours of treatment with 1 mM 4-PBA. |
| Reported Efficacy | - Restores proteostasis and CFTR-mediated iodide conductance in cell models of cystic fibrosis.[1] - Suppresses the aggregation of polyglutamine-expanded huntingtin (polyQ35) in a C. elegans model of Huntington's disease.[1] - Provides cytoprotective effects against heat shock and oxidative stress-induced apoptosis.[1] | - Increases secretion of a missense FVII variant by ~2.5-fold and partially restores its activity. - Improves membrane localization and cholesterol efflux function of certain ABCA1 mutants. |
| Cytotoxicity | Not toxic to HeLa cells at concentrations up to 25 µM.[1] | Generally considered to have low toxicity at therapeutic concentrations. |
Signaling Pathways
This compound Signaling Pathway
This compound activates the Heat Shock Response (HSR) primarily through the transcription factor HSF-1. Its mechanism is also reported to involve the Forkhead box protein O (FOXO) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which are critical regulators of cellular stress responses.[4][5]
Caption: this compound signaling pathway leading to increased chaperone expression.
4-Phenylbutyrate (4-PBA) Signaling Pathway
4-PBA is known to act as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress. ER stress triggers the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER homeostasis. 4-PBA helps to reduce the load of misfolded proteins in the ER, thereby dampening the UPR signaling cascade.
Caption: 4-PBA mechanism in alleviating ER stress.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare small molecule chaperone inducers.
Hsp70 Promoter Activity Assay (Luciferase Reporter Assay)
This assay is used to quantify the ability of a compound to activate the promoter of the Hsp70 gene.
Experimental Workflow:
Caption: Workflow for the Hsp70 promoter activity assay.
Detailed Protocol:
-
Cell Culture: HeLa cells stably transfected with a luciferase reporter gene under the control of the human Hsp70 promoter are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) or control compounds (e.g., a known Hsp70 inducer as a positive control and DMSO as a vehicle control).
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, the medium is removed, and cells are washed with PBS. A passive lysis buffer is then added to each well to lyse the cells.
-
Luminescence Measurement: The cell lysate is transferred to an opaque 96-well plate. Luciferase assay reagent containing the substrate luciferin is added to each well, and luminescence is immediately measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the activity of the Hsp70 promoter. The data is normalized to the vehicle control, and the half-maximal effective concentration (EC50) is calculated from the dose-response curve.
Protein Aggregation Assay (Filter Trap Assay)
This assay is used to quantify the amount of aggregated protein in cell lysates.
Experimental Workflow:
Caption: Workflow for the filter trap assay.
Detailed Protocol:
-
Cell Culture and Treatment: Cells expressing a protein prone to aggregation (e.g., mutant huntingtin with a polyglutamine expansion) are cultured and treated with the test compound or a vehicle control for a specified period.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing non-ionic detergents to solubilize cellular membranes while preserving large protein aggregates.
-
Filtration: The cell lysates are filtered through a cellulose acetate membrane with a specific pore size (e.g., 0.2 µm) using a dot-blot apparatus. Aggregated proteins are retained on the membrane, while soluble proteins pass through.
-
Washing: The membrane is washed with buffer to remove any non-specifically bound soluble proteins.
-
Immunodetection: The membrane is then processed for immunoblotting. It is blocked and then incubated with a primary antibody specific for the aggregated protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Detection and Quantification: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the spots, which corresponds to the amount of aggregated protein, is quantified using densitometry software.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound. Wells with untreated cells serve as a control for 100% viability, and wells without cells serve as a blank.
-
Incubation: The plate is incubated for a period that is relevant to the experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The background absorbance from the blank wells is subtracted from all other readings. The cell viability is then calculated as a percentage of the absorbance of the untreated control cells.
Conclusion
This compound is a promising small molecule chaperone inducer that operates through the activation of the HSF-1 pathway. While direct, quantitative comparisons with other chaperone inducers like 4-PBA are not extensively documented in single studies, the available data suggests this compound is a potent and specific activator of the heat shock response. The experimental protocols provided herein offer a standardized framework for the future comparative evaluation of these and other novel chaperone inducers, which will be critical for advancing the development of new therapies for protein misfolding diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HSP70 activator | Probechem Biochemicals [probechem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of ML346 in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data available for ML346, a novel small molecule activator of Heat Shock Protein 70 (Hsp70), against other potential therapeutic strategies for diseases of protein conformation. The information is presented to aid researchers in evaluating its potential for further development.
This compound is a novel modulator of proteostasis that induces the expression of Hsp70 and other chaperones in a Heat Shock Factor 1 (HSF-1) dependent manner.[1] Its mechanism of action is believed to involve the activation of the FOXO and Nrf2 signaling pathways, key regulators of cellular stress responses.[1] This guide summarizes the available preclinical data for this compound, provides detailed experimental protocols for key assays, and visually represents its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and provide a basis for comparison with other proteostasis modulators.
| Compound | Target | EC50 (µM) | Assay System | Reference |
| This compound | Hsp70 Activation | 4.6 | HeLa cells | [2] |
| Compound | Preclinical Model | Key Findings | Reference |
| This compound | C. elegans (polyQ35 aggregation) | Suppresses aggregation of polyQ35 | |
| 17-AAG (Hsp90 inhibitor) | C. elegans (polyQ35 aggregation) | Suppresses aggregation of polyQ35 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the methods used to evaluate its efficacy, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound are provided below.
Hsp70 Reporter Assay
This assay is used to determine the potency of compounds in activating the Hsp70 promoter.
-
Cell Line: HeLa cells stably expressing a luciferase reporter gene under the control of the Hsp70 promoter.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or control compounds for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system.
-
Normalize luciferase activity to cell viability (e.g., using a CellTiter-Glo assay).
-
Plot the dose-response curve and calculate the EC50 value.
-
Luciferase Refolding Assay
This functional assay measures the ability of Hsp70, activated by compounds like this compound, to refold denatured luciferase.
-
Reagents: Purified firefly luciferase, Hsp70, Hsp40, ATP regeneration system (creatine kinase and creatine phosphate), and the test compound (this compound).
-
Procedure:
-
Denature firefly luciferase by incubation in a denaturing buffer (e.g., containing guanidinium chloride).
-
Dilute the denatured luciferase into a refolding buffer containing Hsp70, Hsp40, the ATP regeneration system, and the test compound at various concentrations.
-
Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).
-
Measure the recovered luciferase activity by adding luciferin substrate and measuring luminescence.
-
Express the refolding activity as a percentage of the activity of native, non-denatured luciferase.
-
C. elegans Polyglutamine Aggregation Assay
This in vivo assay assesses the ability of a compound to suppress the aggregation of polyglutamine-expanded proteins, a hallmark of Huntington's disease.
-
Model: Transgenic C. elegans expressing a polyglutamine-YFP fusion protein (e.g., polyQ35-YFP) in muscle cells.
-
Procedure:
-
Synchronize a population of worms to the L1 larval stage.
-
Grow the worms on NGM plates seeded with OP50 E. coli containing the test compound (this compound) or vehicle control.
-
At a specific age (e.g., day 3 of adulthood), immobilize the worms.
-
Visualize and quantify the number of fluorescent YFP aggregates in the muscle cells using a fluorescence microscope.
-
Statistical analysis is performed to compare the number of aggregates in treated versus untreated worms.
-
Filter Retardation Assay
This biochemical assay quantifies the amount of insoluble protein aggregates from cell or tissue lysates.
-
Materials: Cellulose acetate membrane (0.2 µm pore size), dot blot apparatus, lysis buffer (containing SDS), primary and secondary antibodies.
-
Procedure:
-
Prepare protein lysates from C. elegans or cells treated with this compound or vehicle.
-
Treat lysates with a final concentration of 2% SDS and heat at 95°C for 5 minutes.
-
Filter the lysates through the cellulose acetate membrane using a dot blot apparatus. Insoluble aggregates will be trapped on the membrane.
-
Wash the membrane with a buffer containing SDS.
-
Perform immunodetection using a primary antibody against the protein of interest (e.g., anti-polyQ) and a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Quantify the signal using densitometry.
-
Comparison with Alternatives
While direct head-to-head preclinical studies of this compound against other specific Hsp70 activators are not extensively published, its performance can be contextualized by comparing its mechanism and available data with other strategies aimed at modulating proteostasis.
-
Hsp90 Inhibitors (e.g., 17-AAG): Hsp90 inhibition leads to the degradation of Hsp90 client proteins and a concomitant activation of HSF-1, resulting in increased Hsp70 expression. While effective in some models, Hsp90 inhibitors can have a broad impact on cellular signaling due to the large number of Hsp90 client proteins. This compound, by more directly activating the HSF-1 pathway, may offer a more targeted approach.
-
Other Small Molecule HSF-1 Activators: Several other small molecules have been identified that activate HSF-1 through various mechanisms. A direct comparison of the potency, specificity, and in vivo efficacy of this compound with these compounds would be highly valuable for the field.
-
Autophagy Inducers (e.g., Rapamycin): Enhancing the clearance of misfolded proteins through the autophagy pathway is another valid therapeutic strategy. The approach of this compound, which focuses on protein refolding and chaperone-mediated degradation, is complementary and could potentially be used in combination with autophagy inducers.
Conclusion and Future Directions
This compound represents a promising therapeutic lead for diseases characterized by protein misfolding and aggregation. Its ability to activate the HSF-1 pathway and induce the expression of cytoprotective chaperones has been demonstrated in vitro and in a C. elegans model of polyglutamine disease.
For a more complete validation of its therapeutic potential, further preclinical studies are warranted, including:
-
Direct comparative studies against other proteostasis modulators in standardized preclinical models.
-
In vivo efficacy studies in mammalian models of neurodegenerative diseases (e.g., mouse models of Huntington's or Alzheimer's disease) to assess effects on disease progression, behavior, and lifespan.
-
Pharmacokinetic and pharmacodynamic studies to determine its bioavailability, brain penetration, and target engagement in vivo.
-
Comprehensive toxicology studies to evaluate its safety profile.
The data and protocols presented in this guide provide a solid foundation for researchers to design and execute further studies to rigorously evaluate the therapeutic potential of this compound.
References
- 1. Luciferase Renaturation Assays of Chaperones and Chaperone Antagonists | Springer Nature Experiments [experiments.springernature.com]
- 2. Studying polyglutamine aggregation in Caenorhabditis elegans using an analytical ultracentrifuge equipped with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: ML346 vs. Heat Shock for Induction of the Heat Shock Response
For researchers, scientists, and drug development professionals, the induction of the Heat Shock Response (HSR) is a critical tool for studying cellular stress, protein folding, and the development of therapeutics for diseases of protein conformation. While heat shock has been the traditional method for activating this protective pathway, the small molecule ML346 has emerged as a promising alternative. This guide provides an objective comparison of this compound and heat shock as HSR inducers, supported by experimental data and detailed protocols.
The Heat Shock Response is a highly conserved cellular defense mechanism characterized by the rapid upregulation of heat shock proteins (HSPs), which act as molecular chaperones to refold denatured proteins and prevent aggregation. This response is primarily regulated by the transcription factor Heat Shock Factor 1 (HSF1). While both heat shock and this compound activate HSF1, they do so through different mechanisms, leading to distinct advantages and disadvantages.
At a Glance: this compound vs. Heat Shock
| Feature | This compound | Heat Shock |
| Mechanism of Action | Chemical activation of HSF1, also involving FOXO and Nrf2 pathways.[1][2] | Physical stress-induced protein denaturation leading to HSF1 activation. |
| Specificity | More specific to the HSR pathway.[1][3] | Activates a broad range of cellular stress responses, including MAPK signaling and apoptosis pathways. |
| Control & Reproducibility | High; precise concentration-dependent induction. | Moderate; can be variable depending on equipment and cell density. |
| Cytotoxicity | Low; not toxic to HeLa cells at concentrations up to 25µM.[3] | Can be cytotoxic, especially at higher temperatures and longer durations. |
| Hsp70 Induction | ~1.8-fold (protein), ~2.4-fold (mRNA) in HeLa cells.[1][3] | Highly variable (2-fold to several thousand-fold) depending on conditions.[4] ~4-fold with 43°C for 5h.[5] |
| Other HSP Induction | Induces Hsp40 and Hsp27.[1][3] | Induces a wide range of HSPs. |
| Experimental Convenience | Simple addition to cell culture medium. | Requires specialized equipment (water bath, incubator) and precise timing. |
| In vivo Applicability | Potentially high due to its drug-like properties. | Limited and challenging to apply systemically. |
Delving Deeper: A Quantitative Comparison
The following table summarizes quantitative data on the induction of Hsp70, a key marker of the HSR, by this compound and a representative heat shock protocol.
| Parameter | This compound | Heat Shock (43°C, 1 hour) |
| Inducer Concentration/Condition | 4.6 µM (EC50 for Hsp70 induction) | 43°C for 1 hour |
| Cell Type | HeLa | Varies (data often cell-type specific) |
| Hsp70 mRNA Fold Induction | ~2.4-fold[1][3] | Varies significantly |
| Hsp70 Protein Fold Induction | ~1.8-fold[1] | Varies, can be ~2 to 5-fold or higher[4] |
| Time to Peak Hsp70 Expression | Typically 12-24 hours | Protein levels detectable at 12 hours, peak at 36 hours.[6] |
| Cytotoxicity | Not significant up to 25µM[3] | Can induce apoptosis |
Signaling Pathways: A Visual Representation
The activation of the Heat Shock Response by this compound and heat shock proceeds through distinct signaling cascades.
Experimental Workflows: A Comparative Overview
The experimental procedures for inducing the HSR with this compound and heat shock differ significantly in their complexity and required equipment.
Experimental Protocols
This compound-Mediated HSR Induction in HeLa Cells
Objective: To induce the Heat Shock Response in HeLa cells using this compound.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: The following day, dilute the this compound stock solution in pre-warmed complete DMEM to the desired final concentration (e.g., 10 µM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium. For the vehicle control, add medium containing the same concentration of DMSO.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Harvesting: After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and harvest them for downstream analysis (e.g., Western blotting for HSP expression, qPCR for mRNA levels).
Heat Shock-Mediated HSR Induction in Mammalian Cells
Objective: To induce the Heat Shock Response in mammalian cells using a classic heat shock protocol.
Materials:
-
Mammalian cells of choice (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Cell culture flasks or plates
-
Two water baths or incubators, one set to 37°C and the other to the desired heat shock temperature (e.g., 43°C)
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel and grow them to approximately 70-80% confluency at 37°C and 5% CO2.
-
Heat Shock: Tightly seal the culture vessel (e.g., with parafilm for flasks) and transfer it to the pre-heated water bath or incubator set at 43°C.
-
Incubate the cells for the desired duration, for example, 1 hour.
-
Recovery: After the heat shock, immediately return the cells to the 37°C incubator for a recovery period. The duration of recovery will depend on the specific experimental endpoint (e.g., 6-24 hours for HSP expression analysis).
-
Harvesting: Following the recovery period, harvest the cells for downstream analysis as described in the this compound protocol.
Conclusion: Choosing the Right Inducer for Your Research
The choice between this compound and heat shock as an HSR inducer depends on the specific experimental goals.
This compound is the preferred choice for:
-
Specific and controlled HSR activation: Its chemical nature allows for precise, dose-dependent induction of the HSR with minimal off-target effects.
-
High-throughput screening: The ease of application makes it suitable for screening large numbers of compounds or genetic perturbations that modulate the HSR.
-
Studies requiring low cytotoxicity: this compound's favorable toxicity profile is advantageous for long-term experiments or when studying sensitive cell types.
-
In vivo studies: Its potential as a drug-like molecule opens avenues for preclinical research in animal models of protein-misfolding diseases.
Heat shock remains a valuable tool for:
-
Studying the broad cellular response to proteotoxic stress: It provides a model for understanding how cells cope with a wide range of stress-induced damage.
-
Validating findings from other HSR inducers: It serves as a classic positive control for HSR activation.
-
Investigating the interplay between HSR and other stress-activated pathways: The non-specific nature of heat shock can be leveraged to study the crosstalk between different cellular stress responses.
References
- 1. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction of heat shock protein 70 protects mesangial cells against oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of ML346: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the research compound ML346 is paramount for ensuring a safe laboratory environment and regulatory compliance. Due to the absence of a publicly available specific Safety Data Sheet (SDS) for this compound, this guide outlines a conservative approach based on general best practices for the disposal of novel research chemicals. Researchers must prioritize obtaining the SDS from the manufacturer or supplier for definitive guidance.
In the absence of specific hazard information for this compound, it must be treated as a hazardous substance. This necessitates a cautious approach to its disposal, adhering to all local, state, and federal regulations for chemical waste. The following procedures are based on established protocols for handling and disposing of unknown or novel laboratory chemicals.
Risk Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, a thorough risk assessment should be conducted. Given the lack of specific toxicity data, assume the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood |
Experimental Protocol: Segregation and Waste Collection
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.
-
Waste Identification: Label a dedicated, leak-proof, and chemically compatible waste container with "Hazardous Waste," the chemical name "this compound," and the date of accumulation.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It should be collected as a separate solid or liquid waste.
-
Solid Waste:
-
Collect unused or contaminated solid this compound in the designated hazardous waste container.
-
This includes any contaminated items such as weigh boats, pipette tips, and absorbent paper.
-
-
Liquid Waste:
-
If this compound is in a solvent, collect it in a designated hazardous liquid waste container.
-
The container must be compatible with the solvent used.
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area within the laboratory.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, treating it as an unknown research chemical.
Caption: Workflow for the safe disposal of this compound.
Decontamination and Spill Procedures
In the event of a spill, the area should be evacuated and ventilated. Spill cleanup should only be performed by trained personnel wearing appropriate PPE.
-
Containment: Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully sweep up solid spills or the absorbent material and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Regulatory Compliance
All chemical waste must be managed in accordance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local regulations. It is the responsibility of the waste generator to ensure full compliance. Partnering with a licensed environmental services provider is recommended to ensure proper handling and disposal.
Disclaimer: This information is provided as a general guide for the disposal of a research chemical with unknown specific hazards. It is not a substitute for a formal Safety Data Sheet (SDS). Researchers are strongly advised to obtain the SDS for this compound from the manufacturer or supplier and to consult with their institution's Environmental Health and Safety (EHS) department for specific disposal instructions.
Essential Safety and Logistical Information for Handling ML346
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This document provides crucial guidance on the personal protective equipment (PPE), handling procedures, and disposal of ML346, a modulator of proteostasis.
Personal Protective Equipment (PPE) for this compound
While some safety data sheets (SDS) for this compound indicate it is not classified as a hazardous substance, the toxicological properties of this compound have not been fully elucidated.[1] Therefore, a cautious approach to personal protection is recommended.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from potential splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact. Although one SDS suggests the product does not generally irritate the skin, another recommends chemical-resistant gloves.[1] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Handle in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of any dust or aerosols.[1] |
Handling and Storage of this compound
Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[1] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] |
| Spills | For dry spills, vacuum or sweep up the material and place it in an appropriate container for disposal. Avoid raising dust. For solutions, absorb with a liquid-binding material. Ventilate the area and decontaminate surfaces with alcohol.[1] |
Operational Workflow for Handling this compound
Disposal Plan for this compound
Specific disposal instructions for this compound are not extensively detailed in available safety data sheets. Therefore, general best practices for chemical waste disposal should be followed. It is crucial to adhere to all local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as chemical waste. Dispose of the contents and container in accordance with all local, regional, national, and international regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated chemical waste container. |
| Liquid Waste (Solutions containing this compound) | Collect in a clearly labeled, sealed, and appropriate chemical waste container. Do not pour down the drain unless specifically approved by your institution's environmental health and safety department. |
Logical Relationship of Safety Procedures
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
